MRS2279
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C13H20ClN5O8P2 |
|---|---|
Molecular Weight |
471.73 g/mol |
IUPAC Name |
[(1R,2S,4R)-4-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-2-phosphonooxycyclopentyl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C13H20ClN5O8P2/c1-15-11-10-12(18-13(14)17-11)19(6-16-10)4-7-2-8(5-26-28(20,21)22)9(3-7)27-29(23,24)25/h6-9H,2-5H2,1H3,(H,15,17,18)(H2,20,21,22)(H2,23,24,25)/t7-,8-,9+/m1/s1 |
InChI Key |
LPZJKPSGEADHTQ-HLTSFMKQSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MRS2279: A Technical Guide to its Mechanism of Action as a Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2279 is a highly selective and potent competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] As a critical tool in the study of purinergic signaling, this compound has been instrumental in elucidating the physiological and pathological roles of the P2Y1 receptor, particularly in platelet aggregation, neurotransmission, and inflammation. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways and experimental workflows.
Mechanism of Action
This compound exerts its pharmacological effect by selectively binding to the P2Y1 receptor, a G protein-coupled receptor (GPCR) that is endogenously activated by adenosine diphosphate (ADP).[1][2][3] The P2Y1 receptor is primarily coupled to the Gq/11 class of G proteins. Upon activation by an agonist such as ADP, the P2Y1 receptor initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling pathway is integral to various cellular responses, including platelet shape change and aggregation.
This compound acts as a competitive antagonist, binding to the same site as ADP on the P2Y1 receptor but without activating it. By occupying the receptor's binding pocket, this compound prevents ADP from binding and initiating the downstream signaling cascade.[1][4] This blockade of P2Y1 receptor activation effectively inhibits ADP-induced cellular responses. Notably, this compound exhibits high selectivity for the P2Y1 receptor, with no significant activity at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[1][2]
Recent studies have also suggested that this compound can act as an inverse agonist at the P2Y1 receptor. This means that in addition to blocking the action of agonists, it can also reduce the basal or constitutive activity of the receptor in the absence of an agonist.
Quantitative Data
The potency and selectivity of this compound have been quantified in various in vitro systems. The following table summarizes key affinity and potency values reported in the literature.
| Parameter | Value | Species/System | Reference |
| Ki | 2.5 nM | Human P2Y1 Receptor | [1][2][3] |
| IC50 | 51.6 nM | ADP-induced platelet aggregation | [1][2][3] |
| pKB | 8.05 | ADP-induced platelet aggregation in human blood platelets | [2][3][4] |
| pKb | 7.75 | 2-MeSADP-stimulated inositol phosphate formation in turkey erythrocyte membranes | [1][5] |
| pKb | 8.10 | Human P2Y1 receptor in 1321N1 human astrocytoma cells | [1][5] |
Signaling Pathway and Inhibition by this compound
The following diagram illustrates the P2Y1 receptor signaling pathway and the point of inhibition by this compound.
Caption: P2Y1 receptor signaling and this compound inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
ADP-Induced Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by ADP.
Methodology:
-
Blood Collection and Platelet-Rich Plasma (PRP) Preparation:
-
Draw whole blood from healthy, consenting donors into tubes containing 3.2% sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain platelet-rich plasma (PRP).
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at 2000 x g for 20 minutes.
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
-
Antagonist Incubation:
-
Pre-incubate aliquots of PRP with various concentrations of this compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.
-
-
Platelet Aggregation Measurement:
-
Transfer the pre-incubated PRP to an aggregometer cuvette with a stir bar.
-
Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with PPP.
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmittance for a set period (e.g., 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation percentage for each concentration of this compound.
-
Plot the percentage inhibition of aggregation against the logarithm of the this compound concentration.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of the ADP-induced platelet aggregation.
-
Inositol Phosphate Accumulation Assay
This assay quantifies the production of inositol phosphates (IPs) following P2Y1 receptor activation and its inhibition by this compound.
Methodology:
-
Cell Culture and Labeling:
-
Culture cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in appropriate growth medium.
-
Label the cells by incubating them overnight in inositol-free medium supplemented with [³H]-myo-inositol to allow for its incorporation into cellular phosphoinositides.
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells with a suitable buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control in a buffer containing LiCl (to inhibit inositol monophosphatase and allow IPs to accumulate).
-
Stimulate the cells with an agonist, such as 2-MeSADP, for a defined period (e.g., 30 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding ice-cold perchloric acid or trichloroacetic acid.
-
Neutralize the cell extracts.
-
-
Quantification of Inositol Phosphates:
-
Separate the total inositol phosphates from free [³H]-myo-inositol using anion-exchange chromatography (e.g., Dowex columns).
-
Quantify the amount of [³H]-inositol phosphates using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [³H]-inositol phosphates produced against the agonist concentration in the presence and absence of different concentrations of this compound.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response.
-
Radioligand Binding Assay
This assay directly measures the binding of a radiolabeled form of this compound to the P2Y1 receptor.
Methodology:
-
Membrane Preparation:
-
Prepare cell membranes from cells overexpressing the P2Y1 receptor (e.g., Sf9 insect cells infected with a baculovirus encoding the human P2Y1 receptor).
-
Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes.
-
Wash the membranes and resuspend them in a binding buffer.
-
-
Binding Reaction:
-
In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]this compound, and varying concentrations of unlabeled this compound (for competition binding) or a saturating concentration of a P2Y1 agonist (to determine non-specific binding).
-
Incubate the reaction mixture at a specific temperature (e.g., 4°C) for a time sufficient to reach equilibrium.
-
-
Separation of Bound and Free Radioligand:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification of Bound Radioactivity:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
For saturation binding experiments, plot the specific binding (total binding minus non-specific binding) against the concentration of [³H]this compound to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding experiments, plot the percentage of specific binding against the logarithm of the unlabeled this compound concentration to determine the Ki value, which represents the affinity of the antagonist for the receptor.
-
Experimental Workflow
The following diagram provides a generalized workflow for characterizing a P2Y1 receptor antagonist like this compound.
Caption: General workflow for P2Y1 antagonist characterization.
Conclusion
This compound is a cornerstone pharmacological tool for investigating the P2Y1 receptor. Its high affinity, selectivity, and well-characterized competitive antagonistic mechanism of action make it an invaluable reagent for in vitro and in vivo studies. The detailed protocols provided in this guide offer a robust framework for researchers to reliably assess the pharmacological properties of this compound and other potential P2Y1 receptor modulators. A thorough understanding of its mechanism is crucial for the continued exploration of the therapeutic potential of targeting the P2Y1 receptor in various disease states.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Coupling of P2Y receptors to G proteins and other signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
MRS2279: A Comprehensive Technical Guide to a Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of MRS2279, a potent and selective competitive antagonist of the P2Y1 purinergic receptor. This document consolidates key pharmacological data, details essential experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.
Core Concepts: Introduction to this compound
This compound, with the chemical name (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt, is a high-affinity antagonist for the P2Y1 receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP). Its rigid (N)-methanocarba ring system contributes to its high potency and selectivity[1][2]. This compound's mechanism of action is competitive antagonism, meaning it binds to the same site as the endogenous agonist ADP, thereby preventing receptor activation[3][4][5][6]. Recent studies have also suggested that this compound can act as an inverse agonist, reducing the constitutive activity of the P2Y1 receptor[7].
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters defining the potency and selectivity of this compound for the P2Y1 receptor.
Table 1: Potency of this compound at the P2Y1 Receptor
| Parameter | Value | Species/System | Reference |
| Ki | 2.5 nM | Human P2Y1 Receptor | [3][5][8] |
| IC50 | 51.6 nM | Human P2Y1 Receptor | [3][4][5][8] |
| pKB | 8.05 | ADP-induced human platelet aggregation | [3][4][8] |
| pKB | 8.10 | Human P2Y1 receptor in 1321N1 astrocytoma cells | [3] |
| pKB | 7.75 | 2-MeSADP-stimulated inositol phosphate formation in turkey erythrocyte membranes | [3] |
Table 2: Selectivity Profile of this compound
| Receptor | Activity | Reference |
| P2Y1 | High-affinity competitive antagonist | [3][5][6][8] |
| P2Y2 | No significant blocking activity | [3][5][6][8] |
| P2Y4 | No significant blocking activity | [3][5][6][8] |
| P2Y6 | No significant blocking activity | [3][5][6][8] |
| P2Y11 | No significant blocking activity | [3][5][6][8] |
| P2Y12 | No significant blocking activity | [3] |
P2Y1 Receptor Signaling Pathway
Activation of the P2Y1 receptor by ADP initiates a signaling cascade primarily through the Gq family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC)[9][10]. This pathway is crucial in various physiological processes, including platelet aggregation and neurotransmission[9][10].
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of this compound's antagonist activity. Below are protocols for key in vitro assays.
Radioligand Binding Assay
This assay quantifies the affinity of this compound for the P2Y1 receptor by measuring the displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells).
-
Radioligand: [³H]this compound.
-
This compound (unlabeled) for competition.
-
Assay Buffer: 15 mM HEPES, 145 mM KCl, 5 mM NaCl, 5 mM EDTA, 0.1 mM MgCl₂, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation counter.
Protocol:
-
Compound Preparation: Prepare serial dilutions of unlabeled this compound in the assay buffer.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of assay buffer (for total binding) or a high concentration of unlabeled this compound (for non-specific binding).
-
50 µL of diluted unlabeled this compound.
-
50 µL of [³H]this compound at a concentration near its Kd.
-
50 µL of P2Y1 receptor-expressing membranes (5-20 µg of protein).
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation[11].
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value of this compound using competitive binding analysis software.
Inositol Phosphate (IP) Formation Assay
This functional assay measures the ability of this compound to inhibit agonist-induced P2Y1 receptor signaling.
Materials:
-
Cells expressing the human P2Y1 receptor (e.g., 1321N1 astrocytoma cells).
-
P2Y1 receptor agonist (e.g., 2-MeSADP).
-
This compound.
-
myo-[³H]inositol.
-
Assay medium (e.g., serum-free DMEM).
-
LiCl solution.
-
Dowex AG1-X8 resin.
Protocol:
-
Cell Culture and Labeling: Plate cells and allow them to attach. Label the cells by incubating with myo-[³H]inositol in an inositol-free medium for 18-24 hours.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate with various concentrations of this compound in assay medium containing LiCl for 15-30 minutes. LiCl is added to inhibit inositol monophosphatase, leading to the accumulation of IPs.
-
Agonist Stimulation: Add the P2Y1 agonist (e.g., 2-MeSADP) to the wells and incubate for a specified time (e.g., 30-60 minutes).
-
Extraction of IPs: Terminate the reaction by adding a stop solution (e.g., perchloric acid).
-
Purification of IPs: Neutralize the samples and apply them to Dowex AG1-X8 columns to separate the [³H]inositol phosphates from free [³H]inositol.
-
Quantification: Elute the [³H]inositol phosphates and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound for the inhibition of agonist-stimulated IP formation.
Applications in Research and Drug Development
This compound's high selectivity and potency make it an invaluable pharmacological tool for:
-
Investigating P2Y1 receptor function: Elucidating the role of the P2Y1 receptor in various physiological and pathological processes, including thrombosis, inflammation, and neurotransmission[1][8][12].
-
Target validation: Confirming the P2Y1 receptor as a therapeutic target for various diseases.
-
Drug discovery: Serving as a reference compound in the development of novel P2Y1 receptor antagonists with improved pharmacokinetic properties for clinical applications.
Conclusion
This compound is a well-characterized, selective, and potent competitive antagonist of the P2Y1 receptor. Its utility as a research tool is firmly established, and it continues to be instrumental in advancing our understanding of purinergic signaling. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological agent.
References
- 1. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of selective agonists and antagonists of P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. bio-techne.com [bio-techne.com]
- 7. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 11. benchchem.com [benchchem.com]
- 12. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Applications of MRS2279: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2279 is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor, with a Ki of 2.5 nM and an IC50 of 51.6 nM.[1][2][3] Its high affinity and specificity for the P2Y1 receptor make it an invaluable tool for investigating the physiological and pathological roles of this receptor in various in vivo models. The P2Y1 receptor, activated by adenosine diphosphate (ADP), is implicated in a range of biological processes, including platelet aggregation, thrombosis, inflammation, and neurotransmission.[4][5][6] This technical guide provides a comprehensive overview of in vivo studies utilizing this compound, with a focus on experimental protocols, quantitative data, and relevant signaling pathways.
Core Properties of this compound
| Property | Value | Reference |
| Receptor Target | P2Y1 Receptor | [1] |
| Action | Competitive Antagonist | [1] |
| Ki | 2.5 nM | [1][2][3] |
| IC50 | 51.6 nM | [1][2][3] |
| In Vitro Activity | Potently inhibits ADP-induced aggregation of human blood platelets (pKB = 8.05) | [3][7] |
| Selectivity | No significant activity at P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors | [1][2][7] |
In Vivo Studies: Data Summary
The following tables summarize the quantitative data from key in vivo studies investigating the effects of this compound and the related P2Y1 antagonist, MRS2179.
Table 1: Neuroprotective Effects of this compound in a Mouse Model of Mechanical Ventilation-Induced Brain Injury
| Animal Model | Drug | Dosage | Route of Administration | Key Findings | Reference |
| High-pressure ventilated mice | This compound | 1 nM (in 2 µL) | Intracerebroventricular injection | Reduced brain injury | [1][2] |
Table 2: Antithrombotic Effects of a P2Y1 Antagonist (MRS2179) in Rodent Models
| Animal Model | Drug | Key Findings | Reference |
| Mice (FeCl3-induced arterial thrombosis) | MRS2179 | Significantly less arterial thrombosis | [4] |
| Rats (Wessler model of venous thrombosis) | MRS2179 | Slightly but significantly inhibited venous thrombosis | [4] |
Table 3: Effects of P2Y1 Antagonists on Gastrointestinal Motility in Rats
| Animal Model | Drug | IC50 for Inhibition of IJP | Key Findings | Reference |
| Rat Colon | This compound | 17.8 nM | Inhibited the fast component of the inhibitory junction potential (IJP) | [8] |
| Rat Colon | MRS2500 | 14.0 nM | Inhibited the fast component of the IJP | [8] |
| Rat Colon | MRS2179 | 13.1 µM | Inhibited the fast component of the IJP | [8] |
Table 4: Anti-inflammatory Effects of a P2Y1 Antagonist (MRS2179) in a Rat Model of Traumatic Brain Injury
| Animal Model | Drug | Administration | Key Findings | Reference |
| Rat (Cerebral Contusion Model) | MRS2179 | In situ administration via osmotic pump | Suppressed microglial activation (Galectin 3 levels) on days 1 and 3 post-injury | [6] |
Experimental Protocols
Protocol 1: Intracerebroventricular Injection of this compound in Mice for Neuroprotection Studies
Objective: To assess the neuroprotective effects of this compound in a mouse model of mechanical ventilation-induced brain injury.[1][2]
Materials:
-
This compound (or its diammonium salt)
-
Sterile artificial cerebrospinal fluid (aCSF) for dilution
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus
-
Hamilton syringe (or similar microinjection device)
-
Mechanical ventilator
Procedure:
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic agent and mount it in a stereotaxic frame.
-
Drug Preparation: Prepare a 1 nM solution of this compound in sterile aCSF.
-
Surgical Procedure: Expose the skull and drill a small burr hole over the lateral ventricle.
-
Injection: Lower a Hamilton syringe to the target coordinates for the lateral ventricle. Slowly inject 2 µL of the 1 nM this compound solution.
-
Post-injection: Leave the needle in place for a few minutes to prevent backflow, then slowly retract it. Suture the incision.
-
Induction of Injury: 30 minutes post-injection, subject the mice to high-pressure mechanical ventilation to induce brain injury.[1][2]
-
Analysis: At the end of the experiment, sacrifice the animals and harvest the brain tissue for analysis of injury markers (e.g., histology, biochemical assays).
Protocol 2: Ferric Chloride-Induced Arterial Thrombosis Model in Mice to Evaluate Antithrombotic Effects
Objective: To evaluate the antithrombotic effect of a P2Y1 antagonist (e.g., MRS2179, and by extension, this compound) in an in vivo model of arterial thrombosis.[4]
Materials:
-
P2Y1 antagonist (e.g., MRS2179)
-
Saline or appropriate vehicle
-
Anesthesia (e.g., ketamine/xylazine cocktail)
-
Surgical microscope
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Filter paper
-
Intravital microscopy setup (optional, for real-time imaging)
Procedure:
-
Animal Preparation: Anesthetize the mouse and surgically expose a mesenteric arteriole.
-
Drug Administration: Administer the P2Y1 antagonist via an appropriate route (e.g., intravenous injection). The dosage and timing will need to be optimized based on the compound's pharmacokinetics.
-
Induction of Thrombosis: Apply a small piece of filter paper saturated with FeCl3 solution to the surface of the exposed arteriole for a defined period (e.g., 3 minutes).
-
Observation: Monitor the vessel for thrombus formation. This can be done by observing blood flow cessation or by using intravital microscopy to visualize platelet accumulation.
-
Data Analysis: Measure the time to vessel occlusion or the size of the thrombus at a specific time point. Compare the results between antagonist-treated and vehicle-treated control groups.
Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Its activation by ADP initiates a signaling cascade that leads to an increase in intracellular calcium concentration, a key event in platelet activation and other cellular responses.
Caption: P2Y1 receptor signaling cascade initiated by ADP and inhibited by this compound.
Experimental Workflow for In Vivo Antithrombotic Studies
This workflow outlines the key steps in evaluating the antithrombotic efficacy of this compound in a preclinical model.
Caption: A generalized workflow for assessing the in vivo antithrombotic activity of this compound.
Conclusion
This compound is a powerful pharmacological tool for the in vivo investigation of P2Y1 receptor function. Its high selectivity and potency have enabled researchers to probe the role of this receptor in diverse pathophysiological processes, including thrombosis, neuroinflammation, and gastrointestinal motility. The experimental protocols and data presented in this guide offer a foundation for the design and execution of future in vivo studies with this compound, ultimately contributing to a deeper understanding of P2Y1-mediated signaling and the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bio-techne.com [bio-techne.com]
- 8. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
MRS2279: A Technical Guide on a Potent P2Y1 Receptor Antagonist
For the Attention of Researchers, Scientists, and Drug Development Professionals
Initial Premise: This guide was initially structured to provide an in-depth analysis of the binding affinity (Ki) and functional potency (IC50) of MRS2279 for the A3 adenosine receptor (A3AR). However, a comprehensive review of the scientific literature reveals that this compound is not a ligand for the A3AR. Instead, this compound is consistently and robustly characterized as a highly potent and selective competitive antagonist of the P2Y1 purinergic receptor.
Therefore, this document has been re-focused to provide a detailed technical overview of the interaction of this compound with its true molecular target, the P2Y1 receptor, in alignment with the requested in-depth and technical nature of the original query.
Quantitative Data Summary
The binding affinity and functional inhibitory concentrations of this compound for the P2Y1 receptor have been determined across various studies. The following table summarizes these key quantitative values.
| Parameter | Value | Receptor | Species | Cell/Tissue | Reference |
| Ki | 2.5 nM | P2Y1 | Human | Recombinant | [1] |
| Ki | 13 nM | P2Y1 | Human | Recombinant (Sf9 cells) | [2][3] |
| IC50 | 51.6 nM | P2Y1 | Human | Platelets (ADP-induced aggregation) | [1] |
| pKB | 8.05 | P2Y1 | Human | Platelets (ADP-induced aggregation) | [1] |
Note: The variation in Ki values may be attributable to different experimental conditions, such as the radioligand used and the expression system.
Experimental Protocols
The determination of the Ki and IC50 values for this compound involves specific and detailed experimental methodologies. The following sections outline the typical protocols used in these assessments.
Radioligand Binding Assay for Ki Determination
This assay is employed to determine the binding affinity of this compound for the P2Y1 receptor.
1. Membrane Preparation:
-
Membranes are prepared from cells expressing the recombinant human P2Y1 receptor (e.g., Sf9 insect cells or CHO cells) or from native tissues rich in P2Y1 receptors (e.g., human platelets, rat brain).[2][3]
-
Cells are homogenized in a suitable buffer (e.g., ice-cold Tris-HCl) and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Reaction:
-
The membrane preparation is incubated with a specific radioligand for the P2Y1 receptor, such as [3H]this compound or another suitable radiolabeled antagonist.[2]
-
The incubation is performed in the presence of varying concentrations of the unlabeled competitor ligand, this compound.
-
The reaction is typically carried out in a buffer containing Tris-HCl, NaCl, and MgCl2 at 4°C for a defined period (e.g., 15-60 minutes) to reach equilibrium.[2]
3. Separation and Detection:
-
The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
The radioactivity retained on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression to fit a one-site competition model.
-
The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay for IC50 Determination (Platelet Aggregation)
This assay measures the ability of this compound to inhibit the biological response mediated by P2Y1 receptor activation, such as ADP-induced platelet aggregation.
1. Platelet Preparation:
-
Platelet-rich plasma (PRP) is obtained from fresh human blood by centrifugation.
-
The platelet count in the PRP is adjusted to a standardized concentration.
2. Aggregation Measurement:
-
Platelet aggregation is monitored using a platelet aggregometer, which measures changes in light transmission through the platelet suspension.
-
A baseline light transmission is established.
-
Platelets are pre-incubated with varying concentrations of this compound.
-
Aggregation is initiated by adding a P2Y1 receptor agonist, typically ADP.
3. Data Analysis:
-
The maximum aggregation response is recorded for each concentration of this compound.
-
The percentage inhibition of aggregation is calculated relative to the control (no this compound).
-
The IC50 value, the concentration of this compound that causes 50% inhibition of the ADP-induced aggregation, is determined by non-linear regression analysis of the concentration-response curve.[1]
Visualizations
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. Its activation initiates a signaling cascade leading to various cellular responses.
References
- 1. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of MRS2279 Diammonium Salt: A Selective P2Y1 Receptor Antagonist
Executive Summary: MRS2279 is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor. Characterized by its high affinity, with Ki values in the low nanomolar range, it serves as an indispensable tool for researchers investigating P2Y1 receptor-mediated signaling pathways. Its primary mechanism involves the direct blockade of the Gq-coupled signaling cascade initiated by endogenous agonists like adenosine diphosphate (ADP), thereby inhibiting downstream events such as inositol phosphate production, calcium mobilization, and platelet aggregation. This guide provides an in-depth overview of its biological activity, quantitative data, receptor selectivity, and detailed experimental protocols for its application in laboratory settings.
Introduction to Purinergic Signaling and the P2Y1 Receptor
Purinergic signaling is a fundamental mode of extracellular communication mediated by nucleotides and nucleosides, such as ATP and ADP. These molecules act upon two main classes of purinergic receptors: P1 receptors (adenosine-sensitive) and P2 receptors (ATP/ADP-sensitive). The P2 receptor family is further divided into P2X ion channels and P2Y G protein-coupled receptors (GPCRs).
The P2Y1 receptor is a prominent member of the P2Y family, primarily coupled to the Gq/11 class of G proteins. Upon activation by its endogenous agonist ADP, the P2Y1 receptor initiates a signaling cascade through Phospholipase C (PLC), leading to the generation of inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade is pivotal in various physiological processes, most notably in the initiation of platelet aggregation, as well as in neurotransmission and smooth muscle regulation. This compound diammonium salt has emerged as a critical pharmacological tool for elucidating the precise roles of the P2Y1 receptor due to its high potency and selectivity.
Mechanism of Action of this compound
This compound functions as a high-affinity competitive antagonist at the P2Y1 receptor.[1] It directly competes with agonists like ADP for the same binding site on the receptor, but its binding does not provoke the conformational change necessary for G protein activation. Consequently, it effectively blocks the initiation of the downstream signaling cascade. The primary inhibitory actions of this compound include:
-
Inhibition of Inositol Phosphate Formation: It antagonizes agonist-stimulated inositol phosphate production in various cell systems.[1][2][3]
-
Blockade of Calcium Mobilization: By preventing IP3 generation, this compound inhibits the release of Ca2+ from intracellular stores.
-
Inhibition of Platelet Aggregation: this compound is a potent inhibitor of ADP-induced aggregation of human blood platelets in vitro.[1][2][3][4]
The following diagram illustrates the P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Caption: P2Y1 receptor signaling cascade and the inhibitory site of this compound.
Quantitative Biological Data
The potency and affinity of this compound have been quantified across various experimental systems. The data below is compiled from multiple sources, demonstrating its consistent high-affinity binding and functional antagonism.
| Parameter | Value | System / Assay | Reference |
| Ki | 2.5 nM | P2Y1 Receptor Binding | [1][2][3][4] |
| IC50 | 51.6 nM | P2Y1 Receptor Functional Assay | [1][2][3][4] |
| pKB | 8.05 | ADP-induced Human Platelet Aggregation | [1][2][3] |
| pKb | 8.10 | Human P2Y1 Receptor in 1321N1 Astrocytoma Cells | [1][2][3] |
| pKb | 7.75 | 2-MeSADP-stimulated IP Formation (Turkey Erythrocyte) | [1][2][3] |
| Kd | 4-8 nM | [3H]this compound Binding to P2Y1-R in CHO or 1321N1 Cells | [5] |
| IC50 | 17.8 nM | EFS-induced Non-nitrergic Relaxation (Rat Colon) | [6] |
Receptor Selectivity Profile
A key attribute of this compound for research applications is its high selectivity for the P2Y1 receptor. Studies have shown that it fails to block nucleotide signaling at most other P2Y receptors, including P2Y2, P2Y4, P2Y6, P2Y11, and the Gi-coupled P2Y12 receptor.[1][3] This is particularly important in systems like platelets, which co-express both the Gq-coupled P2Y1 receptor and the Gi-coupled P2Y12 receptor, both of which respond to ADP. This compound does not inhibit the P2Y12-mediated suppression of adenylyl cyclase and cyclic AMP accumulation, allowing for the specific interrogation of the P2Y1 pathway.[1][2][3]
Caption: Selective inhibition of the P2Y1 receptor by this compound.
Key Experimental Protocols
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation by monitoring changes in light transmission through a platelet suspension.
-
Methodology:
-
Preparation of Platelet-Rich Plasma (PRP): Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP. Platelet-poor plasma (PPP) is prepared by a further high-speed centrifugation (e.g., 2000 x g) for 10 minutes.
-
Assay Procedure: Adjust the platelet count in the PRP if necessary. Place an aliquot of PRP into an aggregometer cuvette with a stir bar. Calibrate the instrument by setting 100% aggregation with PPP and 0% with PRP.
-
Incubation: Add this compound (at various concentrations) or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes) at 37°C.
-
Initiation of Aggregation: Add a sub-maximal concentration of ADP to induce aggregation.
-
Data Acquisition: Record the change in light transmittance for 5-10 minutes. The inhibitory effect is calculated as the percentage reduction in the maximum aggregation response compared to the vehicle control.
-
Caption: Workflow for a typical platelet aggregation assay.
Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of test compounds for the P2Y1 receptor using [3H]this compound.[5]
-
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing the P2Y1 receptor (e.g., human platelets or Sf9 cells with recombinant receptor) in a cold buffer. Centrifuge the homogenate to pellet the membranes. Wash and resuspend the membrane pellet in an appropriate assay buffer.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand [3H]this compound (e.g., 5 nM), and varying concentrations of the unlabeled competitor compound (e.g., non-radioactive this compound for self-competition or other test ligands).
-
Incubation: Incubate the mixture at a specified temperature (e.g., 4°C) for a duration sufficient to reach binding equilibrium (e.g., 60 minutes).[5]
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). Wash the filters quickly with ice-cold buffer to remove non-specifically bound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 antagonist. Specific binding is calculated by subtracting non-specific from total binding. Plot the specific binding against the log concentration of the competitor and fit to a one-site competition model to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.
-
Caption: Workflow for a competition radioligand binding assay.
Inositol Phosphate (IP) Formation Assay
This assay measures the functional antagonism of this compound by quantifying its ability to block agonist-induced production of inositol phosphates.
-
Methodology:
-
Cell Culture and Labeling: Culture cells expressing the P2Y1 receptor (e.g., 1321N1 astrocytoma cells) in an appropriate medium. Label the cells overnight with [3H]myo-inositol, which is incorporated into membrane phosphoinositides like PIP2.
-
Pre-incubation: Wash the cells to remove excess radiolabel. Pre-incubate the cells in a buffer containing LiCl (which inhibits inositol monophosphatase, causing IPs to accumulate) and the desired concentrations of this compound or vehicle.
-
Stimulation: Add the P2Y1 agonist (e.g., 2-MeSADP) to stimulate the cells for a defined period (e.g., 30-60 minutes).
-
Extraction: Terminate the reaction by adding a cold acid (e.g., perchloric acid or trichloroacetic acid).
-
Purification of IPs: Neutralize the extracts. Separate the total inositol phosphates from free [3H]myo-inositol using anion-exchange chromatography (e.g., Dowex AG1-X8 columns).
-
Quantification and Analysis: Elute the IPs and quantify the radioactivity by liquid scintillation counting. The inhibitory effect of this compound is determined by the reduction in agonist-stimulated IP accumulation.
-
In Vivo Applications
The utility of this compound extends to in vivo models. It has been used to demonstrate the role of P2Y1 receptors in inhibitory neurotransmission in the rat colon, where it blocked non-nitrergic relaxation with an IC50 of 17.8 nM.[6] Furthermore, in a mouse model, intracerebroventricular injection of this compound was shown to reduce brain injury induced by mechanical ventilation, highlighting a potential neuroprotective role for P2Y1 antagonism.[2][3]
Conclusion
This compound diammonium salt is a cornerstone pharmacological tool for the study of purinergic signaling. Its high affinity, competitive mechanism of action, and exceptional selectivity for the P2Y1 receptor make it an ideal agent for dissecting the physiological and pathological roles of this receptor. The data and protocols presented in this guide underscore its utility for researchers, scientists, and drug development professionals aiming to investigate P2Y1-mediated pathways in a wide range of biological systems.
References
- 1. MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
MRS2279: A Technical Guide for Studying Purinergic Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of MRS2279, a potent and selective antagonist of the P2Y1 receptor, for its application in the study of purinergic signaling. It covers the compound's mechanism of action, key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.
Introduction to this compound
This compound is a selective and high-affinity competitive antagonist of the P2Y1 purinergic receptor.[1][2][3][4][5] It is a non-nucleotide analogue, specifically 2-Chloro-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate, which confers high specificity for the P2Y1 receptor over other P2Y receptor subtypes.[1][3][4][5] This selectivity makes this compound an invaluable tool for elucidating the physiological and pathological roles of the P2Y1 receptor in various biological systems.
The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[6][7] Its activation is crucial in a multitude of physiological processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.[6][7] Consequently, antagonism of this receptor with molecules like this compound is a key area of research for potential therapeutic interventions, particularly in thrombosis.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to the P2Y1 receptor, thereby blocking the binding of its endogenous agonist, ADP. The P2Y1 receptor is coupled to the Gq/11 family of G proteins.[8] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7]
IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[7][9] The elevated cytosolic Ca2+ and DAG together activate protein kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[7][9]
Quantitative Data for this compound
The following table summarizes the key quantitative parameters for this compound from various in vitro and in vivo studies.
| Parameter | Value | Species/System | Reference |
| Ki | 2.5 nM | Human P2Y1 Receptor | [1][2][3] |
| 13 nM | Human P2Y1 Receptor (in Sf9 membranes) | [2] | |
| IC50 | 51.6 nM | Human P2Y1 Receptor | [1][2][3] |
| pKB | 8.05 | ADP-induced human platelet aggregation | [1][2][3] |
| 7.75 | 2-MeSADP-stimulated inositol phosphate formation in turkey erythrocyte membranes | [1] | |
| 8.10 | Human P2Y1 receptor in 1321N1 human astrocytoma cells | [1] | |
| Kd | 8 nM | [3H]this compound binding to human P2Y1-R in Sf9 membranes | [2] |
| 4-8 nM | [3H]this compound binding to human P2Y1-R in CHO or 1321N1 cells | [2] | |
| 16 nM | [3H]this compound binding to human platelets | [2] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound to study P2Y1 receptor function.
Radioligand Binding Assay
This protocol is adapted from studies quantifying P2Y1 receptor expression and affinity using [3H]this compound.[1][2]
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of the P2Y1 receptor using radiolabeled this compound.
Materials:
-
[3H]this compound (specific activity ~89 Ci/mmol)
-
Cell membranes expressing the P2Y1 receptor (e.g., from Sf9 cells, CHO cells, or platelets)
-
Binding buffer: 20 mM Tris-HCl, pH 7.5, 145 mM NaCl, 5 mM MgCl2
-
Non-labeled this compound or another P2Y1 antagonist (e.g., MRS2179) for determining non-specific binding
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Membrane Preparation: Prepare cell membranes expressing the P2Y1 receptor using standard cell lysis and centrifugation techniques. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the binding reactions in a final volume of 50 µL.
-
Total Binding: Add binding buffer, a known concentration of [3H]this compound (e.g., 5-7.5 nM), and the cell membrane preparation.
-
Non-specific Binding: Add binding buffer, [3H]this compound, an excess of non-labeled this compound or MRS2179 (e.g., 10 µM), and the cell membrane preparation.
-
Saturation Binding: To determine Kd and Bmax, use a range of [3H]this compound concentrations (e.g., 0.5 to 150 nM).
-
-
Incubation: Incubate the plate at 4°C for 15-60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation experiments, plot specific binding versus the concentration of [3H]this compound and fit the data to a one-site binding model to determine Kd and Bmax.
-
Platelet Aggregation Assay
This protocol describes the use of Light Transmission Aggregometry (LTA) to measure the inhibitory effect of this compound on ADP-induced platelet aggregation.
Objective: To determine the potency of this compound in inhibiting platelet aggregation.
Materials:
-
Freshly drawn human blood in sodium citrate tubes
-
This compound
-
ADP (agonist)
-
Saline solution
-
Light Transmission Aggregometer
-
Centrifuge
Procedure:
-
PRP and PPP Preparation:
-
Collect whole blood into sodium citrate tubes (9:1 blood to anticoagulant ratio).
-
To obtain Platelet-Rich Plasma (PRP), centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.
-
To obtain Platelet-Poor Plasma (PPP), centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes. PPP will serve as the 100% aggregation reference.
-
-
Platelet Aggregation Assay:
-
Pre-warm the PRP and PPP samples to 37°C.
-
Calibrate the aggregometer by setting 0% aggregation with PRP and 100% aggregation with PPP.
-
Pipette a defined volume of PRP into the aggregometer cuvettes containing a stir bar.
-
Allow the PRP to equilibrate for at least 1 minute at 37°C with stirring (900-1200 rpm).
-
Add this compound at various concentrations (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 1-5 minutes).
-
Initiate aggregation by adding a submaximal concentration of ADP.
-
Record the change in light transmission over time (typically 5-10 minutes).
-
-
Data Analysis:
-
Determine the maximum aggregation for each concentration of this compound.
-
Plot the percentage of inhibition of aggregation versus the concentration of this compound to calculate the IC50 value.
-
Inositol Phosphate (IP) Accumulation Assay
This protocol is a general guide for measuring the effect of this compound on agonist-induced IP accumulation, a direct measure of Gq-coupled receptor activation.
Objective: To quantify the inhibitory effect of this compound on P2Y1 receptor-mediated IP accumulation.
Materials:
-
Cells expressing the P2Y1 receptor
-
[3H]-myo-inositol
-
Agonist (e.g., 2-MeSADP)
-
This compound
-
Lithium chloride (LiCl) solution
-
Dowex anion-exchange resin
-
Scintillation cocktail and counter
Procedure:
-
Cell Culture and Labeling:
-
Culture P2Y1-expressing cells to near confluency.
-
Label the cells by incubating them with [3H]-myo-inositol in inositol-free medium for 24-48 hours to allow for incorporation into cellular phosphoinositides.
-
-
Assay:
-
Wash the labeled cells with a suitable buffer.
-
Pre-incubate the cells with LiCl (typically 10 mM) for 10-15 minutes. LiCl inhibits the degradation of inositol monophosphates, allowing them to accumulate.
-
Add various concentrations of this compound and incubate for a specified time.
-
Stimulate the cells with an agonist (e.g., 2-MeSADP).
-
-
Extraction of Inositol Phosphates:
-
Terminate the reaction by adding a solution like ice-cold perchloric acid.
-
Neutralize the extracts.
-
-
Separation and Quantification:
-
Apply the extracts to Dowex anion-exchange columns to separate the different inositol phosphates.
-
Elute the total inositol phosphates.
-
Quantify the amount of [3H]-inositol phosphates by scintillation counting.
-
-
Data Analysis:
-
Plot the amount of [3H]-inositol phosphates accumulated against the concentration of this compound to determine its inhibitory potency (IC50).
-
Conclusion
This compound is a powerful and selective pharmacological tool for investigating the role of the P2Y1 receptor in health and disease. Its high affinity and specificity make it suitable for a wide range of in vitro and in vivo applications. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their studies of purinergic signaling. As with any experimental work, optimization of the provided protocols for specific cell types and experimental conditions is recommended.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol for calcium imaging of dorsal and ventral CA1 neurons in head-fixed mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Human P2Y1 Receptor: Molecular Modeling and Site-Directed Mutagenesis as Tools To Identify Agonist and Antagonist Recognition Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
MRS2279: A Technical Guide to a Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2279 is a potent, selective, and competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] Its development has been a significant milestone in the study of purinergic signaling, providing a crucial pharmacological tool to investigate the physiological and pathophysiological roles of the P2Y1 receptor. This receptor is implicated in a variety of processes, including platelet aggregation, neurotransmission, and smooth muscle regulation.[4][5] This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, the experimental protocols used for its characterization, and the signaling pathways it modulates.
Discovery and Development
The journey to the discovery of this compound began with the observation that adenosine bisphosphate molecules act as competitive antagonists at the P2Y1 receptor. This led to the exploration of ribose-modified deoxyadenosine bisphosphate analogues.[1][2] Through systematic medicinal chemistry efforts, it was found that modifications to the ribose moiety and the adenine base could significantly enhance potency and selectivity. Specifically, the introduction of a bicyclo[3.1.0]hexane ring system to lock the ribose conformation in a northern (N) conformation, combined with substitutions on the adenine ring, proved to be a successful strategy.[1][2] This line of research culminated in the synthesis of this compound, a non-nucleotide antagonist with high affinity and selectivity for the P2Y1 receptor.[1][2]
Pharmacological Data
This compound exhibits high affinity for the P2Y1 receptor and is highly selective over other P2Y receptor subtypes. The following table summarizes its key pharmacological parameters.
| Parameter | Value | Species/System | Reference |
| Ki | 2.5 nM | Human P2Y1 Receptor | [1][2][3][6][7][8] |
| IC50 | 51.6 nM | Human P2Y1 Receptor | [1][2][3][6][7][8] |
| pKB | 8.05 | Human Platelet Aggregation | [1][2][3][7] |
| Selectivity | No significant activity at P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors | Human | [1][3][6][7][8] |
Mechanism of Action and Signaling Pathway
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting this signaling cascade.
Experimental Protocols
The characterization of this compound has been facilitated by a range of in vitro assays. Below are detailed protocols for some of the key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the P2Y1 receptor. It utilizes a radiolabeled form of the antagonist, [3H]this compound.[4][9]
Materials:
-
Membranes from Sf9 insect cells expressing the recombinant human P2Y1 receptor.
-
[3H]this compound (specific activity ~89 Ci/mmol).[9]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2 and 120 mM NaCl.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.
-
Non-labeled this compound for determining non-specific binding.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail and counter.
Procedure:
-
In a 96-well plate, combine 50 µL of [3H]this compound (at various concentrations, e.g., 0.1-50 nM), 50 µL of binding buffer with or without a competing non-labeled ligand, and 100 µL of membrane suspension (containing 5-10 µg of protein).
-
For determining non-specific binding, add a high concentration of non-labeled this compound (e.g., 10 µM).
-
Incubate the plate at room temperature for 60 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression to determine the Kd and Bmax values. For competition binding, calculate the Ki value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit ADP-induced platelet aggregation.[3][10][11][12]
Materials:
-
Freshly drawn human blood collected in 3.2% sodium citrate.
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).
-
ADP solution (agonist).
-
This compound solution (antagonist).
-
Light transmission aggregometer.
Procedure:
-
Prepare PRP by centrifuging citrated whole blood at 200 x g for 15 minutes at room temperature.
-
Prepare PPP by centrifuging the remaining blood at 2000 x g for 10 minutes.
-
Adjust the platelet count in the PRP to 2.5-3.0 x 10^8 platelets/mL using PPP.
-
Calibrate the aggregometer with PRP (0% transmission) and PPP (100% transmission).
-
Pipette 450 µL of PRP into a cuvette with a magnetic stir bar and allow it to equilibrate at 37°C for 2 minutes.
-
Add 50 µL of this compound solution at various concentrations (or vehicle control) and incubate for 5 minutes.
-
Initiate platelet aggregation by adding 50 µL of ADP solution (e.g., to a final concentration of 10 µM).
-
Record the change in light transmission for at least 5 minutes.
-
Calculate the percentage of inhibition of aggregation for each concentration of this compound and determine the IC50 value.
Inositol Phosphate Accumulation Assay
This assay quantifies the functional antagonism of this compound by measuring the inhibition of ADP-stimulated inositol phosphate (IP) production.
Materials:
-
1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum.
-
Stimulation buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 10 mM LiCl.
-
ADP solution (agonist).
-
This compound solution (antagonist).
-
IP-One HTRF assay kit (or similar).
Procedure:
-
Seed the 1321N1-P2Y1 cells in a 96-well plate and grow to confluence.
-
On the day of the assay, aspirate the culture medium and wash the cells with PBS.
-
Add 50 µL of stimulation buffer containing various concentrations of this compound (or vehicle) to the cells and incubate for 15 minutes at 37°C.
-
Add 50 µL of stimulation buffer containing ADP (at a concentration that elicits a submaximal response, e.g., EC80) to the wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
Lyse the cells and measure the accumulation of inositol monophosphate (IP1) according to the instructions of the HTRF assay kit.
-
Generate dose-response curves for this compound and calculate its pA2 or IC50 value.
Conclusion
This compound is an indispensable tool for researchers in the field of purinergic signaling. Its high affinity and selectivity for the P2Y1 receptor have enabled detailed investigations into the receptor's role in health and disease. The experimental protocols outlined in this guide provide a foundation for the continued study of P2Y1 receptor pharmacology and the development of novel therapeutics targeting this important receptor.
References
- 1. Acyclic and Cyclopropyl Analogues of Adenosine Bisphosphate Antagonists of the P2Y1 Receptor: Structure–Activity Relationships and Receptor Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. benchchem.com [benchchem.com]
- 4. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological characterization of P2Y receptor subtypes – an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Integration of P2Y receptor-activated signal transduction pathways in G protein-dependent signalling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
An In-depth Technical Guide to MRS2279: A Selective P2Y1 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, pharmacological properties, and mechanism of action of MRS2279, a potent and selective antagonist of the P2Y1 purinergic receptor. The information is presented to support research and development efforts targeting P2Y1-mediated signaling pathways.
Chemical Structure and Properties
This compound is a synthetic organic compound recognized for its high affinity and selectivity for the P2Y1 receptor.[1][2][3] Its chemical identity is well-defined, providing a solid foundation for its use as a pharmacological tool.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| IUPAC Name | [(1S,2R,4R)-4-[(2-chloro-6-methylaminopurin-9-yl)methyl]-2-(phosphonooxymethyl)cyclopentyl] dihydrogen phosphate | [1] |
| Synonyms | MRS-2279, MRS 2279 | [1] |
| CAS Number | 367909-40-8 | [1] |
| Chemical Formula | C₁₃H₂₀ClN₅O₈P₂ | [1] |
| Molecular Weight | 471.73 g/mol | [1] |
| SMILES | ClC4=NC1=C(C(NC)=N4)N=CN1[C@H]2C--INVALID-LINK--[C@@]3(COP(O)(O)=O)[C@@H]2C3.N.N | [4][5][6] |
Pharmacological Properties and Biological Activity
This compound is a selective and competitive antagonist of the P2Y1 receptor.[1][3] Its primary biological function is the potent inhibition of ADP-induced platelet aggregation in vitro.[1][2][3]
Table 2: Biological Activity of this compound at Purinergic Receptors
| Parameter | Receptor/System | Value | Source |
| Ki | Human P2Y1 Receptor | 2.5 nM | [1][2][3] |
| IC50 | Human P2Y1 Receptor | 51.6 nM | [1][2][3] |
| pKB | ADP-induced human platelet aggregation | 8.05 | [1][2][3] |
| pKb | 2-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes) | 7.75 | |
| pKb | Human P2Y1 receptor (1321N1 human astrocytoma cells) | 8.10 | |
| Selectivity | P2Y2, P2Y4, P2Y6, P2Y11, P2Y12 Receptors | No significant activity | [2] |
Mechanism of Action and Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that preferentially couples to Gq/11 proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor initiates a downstream signaling cascade involving the activation of Phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum (ER), leading to the release of stored intracellular calcium (Ca²⁺). The resulting increase in cytosolic Ca²⁺, along with DAG, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.
This compound acts as a competitive antagonist at the P2Y1 receptor, blocking the binding of ADP and thereby inhibiting the entire downstream signaling cascade.
Caption: P2Y1 receptor signaling pathway and inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the P2Y1 receptor.
4.1. Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the P2Y1 receptor.
-
Materials:
-
Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 cells or CHO cells).
-
[³H]this compound (radioligand).
-
Unlabeled this compound or another P2Y1 antagonist (for determining non-specific binding).
-
Binding buffer (e.g., 20 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 100 mM NaCl).
-
Wash buffer (e.g., ice-cold binding buffer).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well filter plates.
-
Cell harvester.
-
-
Procedure:
-
Prepare a dilution series of unlabeled this compound in binding buffer.
-
In a 96-well plate, add a fixed concentration of [³H]this compound (typically at or below its Kd).
-
Add the diluted unlabeled this compound to the wells. For total binding, add binding buffer instead of unlabeled compound. For non-specific binding, add a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179).
-
Add the cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC50 of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
4.2. Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit agonist-induced increases in intracellular calcium, providing an IC50 value.
-
Materials:
-
Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP).
-
This compound.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR).
-
Black-walled, clear-bottom 96- or 384-well plates.
-
-
Procedure:
-
Plate the P2Y1-expressing cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Prepare a dilution series of this compound in assay buffer.
-
Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
Add a fixed concentration of the P2Y1 agonist (typically the EC80 concentration) to all wells simultaneously using the instrument's liquid handler.
-
Continue to record the fluorescence intensity over time to measure the agonist-induced calcium response.
-
Analyze the data by measuring the peak fluorescence response in each well.
-
Plot the response as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
This technical guide provides core information on this compound for researchers and professionals in drug development. The structured data, pathway diagrams, and detailed protocols are intended to facilitate the effective use of this compound in scientific investigations.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. P2Y1 antagonists: combining receptor-based modeling and QSAR for a quantitative prediction of the biological activity based on consensus scoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the P2Y1 Receptor Selectivity of MRS2279
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the selectivity profile of MRS2279, a potent and selective antagonist for the P2Y1 purinergic receptor. It includes quantitative binding data, detailed experimental methodologies, and visualizations of key biological and experimental processes to support research and development efforts in fields targeting purinergic signaling.
Executive Summary
This compound, or 2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, is a highly valuable pharmacological tool for isolating the function of the P2Y1 receptor.[1][2] Its high affinity and, critically, its high selectivity for P2Y1 over other P2Y receptor subtypes, make it an essential antagonist in both in vitro and in vivo studies. This guide consolidates the available data on its selectivity and provides the technical context required for its effective use.
Selectivity Profile of this compound
This compound demonstrates a strong preference for the P2Y1 receptor, with nanomolar affinity.[3][4] In contrast, it shows little to no activity at other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[3][5] This high degree of selectivity is crucial for accurately dissecting the physiological and pathological roles of P2Y1.
The affinity and potency of this compound have been determined across various experimental systems. The data below is compiled from radioligand binding assays and functional assays.
| Receptor Subtype | Assay Type | Cell/Tissue System | Parameter | Value (nM) | Reference |
| Human P2Y1 | Binding Affinity | - | Kᵢ | 2.5 | [3][4][5] |
| Human P2Y1 | Competition Binding | Sf9 insect cells | Kᵢ | 13 | [1][2] |
| Human P2Y1 | Functional Antagonism | - | IC₅₀ | 51.6 | [3][4][5] |
| Human P2Y1 | Radioligand Binding | Sf9 insect cells | Kₑ | 8 | [1][2] |
| Human P2Y1 | Radioligand Binding | CHO / 1321N1 cells | Kₑ | 4-8 | [1][2] |
| Human P2Y1 | Radioligand Binding | Human Platelets | Kₑ | 16 | [1][2] |
| Human P2Y2, P2Y4, P2Y6, P2Y11 | Functional Antagonism | Human 1321N1 cells | - | No effect | [3][5] |
| Human P2Y12 | Radioligand Binding | Sf9 insect cells | - | No specific binding | [1][2] |
| Human P2Y12 | Functional Antagonism | Human Platelets | - | No effect | [3][5] |
-
Kᵢ (Inhibition Constant): A measure of the binding affinity of the antagonist. A lower Kᵢ value indicates higher affinity.
-
IC₅₀ (Half-maximal Inhibitory Concentration): The concentration of an antagonist that inhibits a biological response by 50%.
-
Kₑ (Equilibrium Dissociation Constant): The concentration of radioligand at which 50% of the receptors are occupied at equilibrium.
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 family of G proteins.[6][7] Upon activation by its endogenous agonist, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to an increase in intracellular calcium. This pathway is fundamental to numerous physiological processes, most notably platelet aggregation.[6]
Caption: P2Y1 receptor Gq-coupled signaling cascade.
Experimental Protocols
The determination of this compound's selectivity relies on robust and validated experimental methods. The primary technique is the radioligand competitive binding assay.
This assay quantifies the ability of an unlabeled compound (the competitor, e.g., this compound) to displace a radiolabeled ligand (e.g., [³H]this compound) from its receptor.[1] The results are used to calculate the inhibitor constant (Kᵢ) of the competitor.
Objective: To determine the binding affinity (Kᵢ) of this compound for the P2Y1 receptor.
Materials:
-
Biological Sample: Cell membranes prepared from Sf9 insect cells or 1321N1 human astrocytoma cells stably expressing the human P2Y1 receptor.[1][2]
-
Radioligand: [³H]this compound at a constant concentration (typically near its Kₑ value).[1]
-
Competitor: Unlabeled this compound at serially diluted concentrations.
-
Non-specific Binding Control: A saturating concentration of a different high-affinity P2Y1 antagonist (e.g., MRS2179) or a high concentration of unlabeled this compound.[1]
-
Assay Buffer: e.g., 20 mM Tris, 145 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.5.
-
Apparatus: 96-well or 384-well glass fiber filter plates and a vacuum manifold.[8] Liquid scintillation counter and compatible scintillation fluid.
Methodology:
-
Reaction Setup: In each well of the filter plate, combine the cell membranes, the fixed concentration of [³H]this compound, and the varying concentrations of unlabeled this compound.
-
Total Binding Wells: Contain membranes and radioligand only.
-
Non-specific Binding Wells: Contain membranes, radioligand, and the saturating concentration of a non-radiolabeled antagonist.
-
Competitor Wells: Contain membranes, radioligand, and a concentration from the serial dilution of this compound.
-
-
Incubation: Incubate the plates for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.
-
Separation: Place the filter plate on a vacuum manifold and apply suction to rapidly separate the receptor-bound radioligand (retained on the filter) from the free, unbound radioligand (which passes through into the waste).[8]
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.
-
Caption: Workflow for a competitive radioligand binding assay.
Conclusion
The extensive body of evidence confirms that this compound is a potent P2Y1 receptor antagonist with exceptional selectivity. Its negligible interaction with other P2Y subtypes, particularly the closely related ADP-activated P2Y12 receptor, underpins its utility as a precise pharmacological probe. For researchers in drug development and cellular signaling, this compound remains the gold standard for investigating P2Y1-mediated pathways.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Reactome | ADP signalling through P2Y purinoceptor 1 [reactome.org]
- 7. Autocrine stimulation of P2Y1 receptors is part of the purinergic signaling mechanism that regulates T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
The Role of MRS2279 in the Inhibition of Platelet Aggregation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of MRS2279, a potent and selective antagonist of the P2Y1 purinergic receptor, and its critical role in the inhibition of platelet aggregation. We delve into the molecular mechanisms of action, delineate the associated signaling pathways, and present detailed experimental protocols for the in-vitro characterization of this compound. This document is intended to serve as a valuable resource for researchers in the fields of hematology, pharmacology, and drug discovery, offering a foundational understanding of this compound as a tool for research and as a potential therapeutic agent.
Introduction
Platelet aggregation is a fundamental process in hemostasis and thrombosis. The activation of platelets by agonists such as adenosine diphosphate (ADP) is a key event that initiates a cascade of intracellular signaling events, leading to platelet shape change, granule secretion, and aggregation. The P2Y1 receptor, a G-protein coupled receptor (GPCR), is one of the two major ADP receptors on the platelet surface, the other being the P2Y12 receptor. The P2Y1 receptor is primarily responsible for ADP-induced platelet shape change and the initial, reversible phase of aggregation.
This compound has been identified as a highly selective and competitive antagonist of the P2Y1 receptor.[1][2][3][4] Its ability to potently inhibit ADP-mediated platelet responses makes it an invaluable tool for dissecting the specific contributions of the P2Y1 receptor to platelet function and a lead compound for the development of novel antiplatelet therapies.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on platelet aggregation by competitively binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, ADP.[1][2] This antagonism blocks the initiation of the downstream signaling cascade that is triggered by P2Y1 receptor activation. Notably, this compound has been shown to be highly selective for the P2Y1 receptor, with no significant activity at other P2Y receptor subtypes, including the P2Y12 receptor.[2] This selectivity allows for the specific investigation of the P2Y1 pathway in platelet activation. Furthermore, recent studies have suggested that this compound may also act as an inverse agonist, capable of reducing the basal, constitutive activity of the P2Y1 receptor.[5]
Quantitative Data on this compound
The potency and selectivity of this compound have been quantified in various in-vitro assays. The following tables summarize the key quantitative data for this compound.
Table 1: Binding Affinity and Inhibitory Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 2.5 nM | Human P2Y1 Receptor | [1][2][3] |
| IC50 | 51.6 nM | ADP-induced Platelet Aggregation | [1][2][3] |
| pKB | 8.05 | ADP-promoted Platelet Aggregation | [1][2] |
Signaling Pathways
The binding of ADP to the P2Y1 receptor initiates a well-defined signaling cascade. This compound, by blocking this initial step, effectively abrogates the entire downstream pathway.
P2Y1 Receptor Signaling Pathway
-
Agonist Binding: ADP binds to the Gq-coupled P2Y1 receptor.
-
G-Protein Activation: The receptor-agonist complex activates the heterotrimeric G-protein Gq.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptor on the dense tubular system (DTS), leading to the release of stored Ca2+ into the cytoplasm.
-
Downstream Effects: The increase in intracellular Ca2+ concentration, along with the activation of protein kinase C (PKC) by DAG, triggers platelet shape change and the initial wave of platelet aggregation.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the inhibitory activity of this compound on platelet aggregation.
Preparation of Washed Human Platelets
This protocol describes the isolation of washed platelets from whole blood, which is essential for many in-vitro platelet function assays.
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate, at a 9:1 blood to anticoagulant ratio). Donors should be free of any medication known to affect platelet function for at least 10 days.
-
Platelet-Rich Plasma (PRP) Preparation: Centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off. Carefully aspirate the upper layer of platelet-rich plasma (PRP).
-
Acidification and Centrifugation: Add acid-citrate-dextrose (ACD) solution to the PRP (1:7 v/v) to lower the pH to approximately 6.5. This prevents platelet activation during subsequent centrifugation. Centrifuge the acidified PRP at 800-1000 x g for 10-15 minutes to pellet the platelets.
-
Washing: Carefully decant the supernatant. Resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer without calcium, containing 0.35% bovine serum albumin and ACD). Repeat the centrifugation and washing step at least once.
-
Final Resuspension: Resuspend the final platelet pellet in a physiological buffer (e.g., Tyrode's buffer containing 1 mM CaCl2) to the desired platelet concentration (typically 2-3 x 108 platelets/mL). Allow the washed platelets to rest at 37°C for at least 30 minutes before use.
Light Transmission Aggregometry (LTA)
LTA is the gold-standard method for measuring platelet aggregation in vitro.
-
Instrument Setup: Prepare a light transmission aggregometer according to the manufacturer's instructions. Set the temperature to 37°C.
-
Baseline Calibration: Use a cuvette containing platelet-poor plasma (PPP) or the platelet suspension buffer to set the 100% aggregation (maximum light transmission) baseline. Use a cuvette with the prepared washed platelet suspension to set the 0% aggregation baseline.
-
Assay Procedure: a. Pipette the washed platelet suspension (e.g., 250-500 µL) into a siliconized glass cuvette containing a magnetic stir bar. b. Place the cuvette in the heating block of the aggregometer and allow the platelets to equilibrate for at least 2 minutes with stirring (typically 900-1200 rpm). c. Add a vehicle control or this compound at various concentrations to the platelet suspension and incubate for a specified time (e.g., 1-5 minutes). d. Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 2-10 µM). e. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: The percentage of aggregation is calculated from the change in light transmission. Construct a concentration-response curve for this compound and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca2+]i) in response to platelet agonists and the inhibitory effect of this compound.
-
Platelet Loading with Fura-2 AM: a. Incubate the washed platelet suspension with the fluorescent calcium indicator Fura-2 AM (e.g., 2-5 µM) at 37°C for 30-45 minutes in the dark. b. Centrifuge the loaded platelets at 800-1000 x g for 10 minutes to remove excess dye. c. Resuspend the platelet pellet in a physiological buffer to the desired concentration.
-
Fluorimetry: a. Place the Fura-2 loaded platelet suspension in a quartz cuvette with a magnetic stirrer in a fluorimeter maintained at 37°C. b. Record the baseline fluorescence by alternating the excitation wavelengths between 340 nm and 380 nm, while measuring the emission at 510 nm. c. Add a vehicle control or this compound at the desired concentration and incubate for 1-5 minutes. d. Add ADP to stimulate the platelets and continue recording the fluorescence for several minutes.
-
Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths (340/380 nm) is proportional to the [Ca2+]i. Calculate the change in the fluorescence ratio upon ADP stimulation in the presence and absence of this compound to determine its inhibitory effect on calcium mobilization.
Conclusion
This compound is a powerful and selective tool for the study of P2Y1 receptor-mediated platelet function. Its high affinity and specificity make it an ideal pharmacological agent for elucidating the intricate signaling pathways involved in the initial stages of platelet aggregation. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their investigations into hemostasis, thrombosis, and the development of novel antiplatelet therapeutics. The continued study of this compound and similar P2Y1 antagonists holds significant promise for advancing our understanding of platelet biology and for the design of safer and more effective antithrombotic drugs.
References
Methodological & Application
Application Notes for MRS2279: A Selective P2Y1 Receptor Antagonist for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2279 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor.[1][2][3] It is a non-nucleotide analogue, specifically 2-Chloro-N6-methyl-(N)-methanocarba-2′-deoxyadenosine-3′,5′-bisphosphate, which confers high affinity and specificity for the P2Y1 receptor over other P2Y receptor subtypes.[1][2][4] The P2Y1 receptor, a Gq-coupled G protein-coupled receptor (GPCR), is activated by adenosine diphosphate (ADP) and plays a crucial role in various physiological processes, most notably in platelet aggregation and thrombosis.[1] Upon activation, the P2Y1 receptor initiates a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium concentrations. These application notes provide detailed protocols for the in vitro characterization of this compound's interaction with the P2Y1 receptor.
Quantitative Data Summary
The following table summarizes the key in vitro pharmacological parameters of this compound. These values are critical for designing and interpreting experiments.
| Parameter | Value | Receptor/System | Reference |
| Ki | 2.5 nM | Human P2Y1 Receptor | [1][2][3] |
| 13 nM | Human P2Y1 Receptor (Sf9 cell membranes) | [4][5] | |
| IC50 | 51.6 nM | Inhibition of ADP-induced platelet aggregation | [1][2][3] |
| pKB | 8.05 | Inhibition of ADP-promoted platelet aggregation | [1][2][3] |
| pKb | 7.75 | Antagonism of 2-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes) | [1] |
| 8.10 | Antagonism at human P2Y1 receptor (1321N1 human astrocytoma cells) | [1] | |
| Kd | 4-8 nM | [3H]this compound binding to CHO or 1321N1 cells expressing human P2Y1 receptor | [4][5] |
| 8 nM | [3H]this compound binding to P2Y1 receptor expressed in Sf9 membranes | [4][5] | |
| 16 nM | [3H]this compound binding to human platelets | [4] |
Signaling Pathway and Mechanism of Action
This compound acts as a competitive antagonist at the P2Y1 receptor, thereby blocking the downstream signaling cascade initiated by agonists like ADP. The canonical pathway involves the activation of the Gq alpha subunit, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This rise in intracellular Ca2+ is a key event in mediating the physiological responses associated with P2Y1 activation, such as platelet shape change and aggregation.
Experimental Protocols
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Kd) of this compound for the P2Y1 receptor and the inhibition constant (Ki) of other ligands. It utilizes [3H]this compound as the radioligand.
Materials:
-
Membranes from cells expressing the human P2Y1 receptor (e.g., Sf9, CHO, or 1321N1 cells).[4][5]
-
[3H]this compound (specific activity ~89 Ci/mmol).[4]
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 145 mM NaCl, 5 mM MgCl2.[5]
-
Wash Buffer: Ice-cold binding buffer.
-
Non-specific binding control: 10 µM unlabeled MRS2179 or 2MeSADP.[5]
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail and counter.
Protocol:
-
Prepare membrane suspensions in binding buffer. The protein concentration should be optimized for the assay (e.g., 5-20 µ g/well ).
-
For saturation binding assays, set up reactions in a total volume of 50 µL containing varying concentrations of [3H]this compound (e.g., 0.5 to 150 nM).[5]
-
For competition binding assays, use a fixed concentration of [3H]this compound (e.g., 5-7.5 nM) and varying concentrations of the unlabeled competitor (including this compound itself).[5]
-
Define non-specific binding by adding 10 µM MRS2179 to a parallel set of tubes.[5]
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate for 15-60 minutes in an ice-water bath (4°C).[5]
-
Terminate the assay by rapid filtration through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters rapidly with 3 x 4 mL of ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Analyze the data using non-linear regression analysis to determine Kd, Bmax, and Ki values.
Inositol Phosphate (IP1) Accumulation Assay
This assay measures the functional consequence of Gq-coupled receptor activation by quantifying the accumulation of a stable downstream metabolite of IP3, inositol monophosphate (IP1). It is a robust method to assess the antagonist effect of this compound. This protocol is based on HTRF® (Homogeneous Time-Resolved Fluorescence) technology.
Materials:
-
Cells expressing the P2Y1 receptor (e.g., HEK293, CHO).
-
IP-One Gq HTRF Assay Kit (containing IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, and stimulation buffer).
-
Lithium chloride (LiCl) to inhibit IP1 degradation.
-
P2Y1 receptor agonist (e.g., 2-MeSADP).
-
This compound.
-
96-well or 384-well white plates.
-
HTRF-compatible microplate reader.
Protocol:
-
Seed cells in white microplates and culture overnight to form a confluent monolayer.
-
On the day of the assay, remove the culture medium and wash the cells gently with PBS.
-
Prepare the stimulation buffer containing LiCl as per the kit instructions.
-
To determine antagonist activity, pre-incubate the cells with various concentrations of this compound in stimulation buffer for 15-30 minutes at 37°C.
-
Add the P2Y1 agonist (e.g., 2-MeSADP) at a concentration that elicits a submaximal response (e.g., EC80) and incubate for 30-60 minutes at 37°C.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to all wells.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on an HTRF-compatible microplate reader.
-
The HTRF signal is inversely proportional to the amount of IP1 produced. Calculate the IC50 of this compound from the concentration-response curve.
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following P2Y1 receptor activation. It is a common method for characterizing GPCR antagonists in a high-throughput format.
Materials:
-
Cells expressing the P2Y1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Pluronic F-127.
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.
-
P2Y1 receptor agonist (e.g., ADP, 2-MeSADP).
-
This compound.
-
96-well or 384-well black, clear-bottom plates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Seed cells into black, clear-bottom plates and allow them to adhere overnight.
-
Prepare the dye loading solution by mixing Fluo-4 AM with Pluronic F-127 in HBSS.
-
Remove the culture medium, wash the cells with HBSS, and add the dye loading solution.
-
Incubate the plate for 45-60 minutes at 37°C in the dark to allow for dye loading.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of this compound to the wells and incubate for 15-30 minutes.
-
Place the plate in the fluorescence reader and record a baseline fluorescence reading.
-
Inject the P2Y1 agonist into the wells and continue to monitor the fluorescence intensity over time (typically 1-3 minutes).
-
The increase in fluorescence corresponds to the increase in intracellular calcium.
-
Analyze the data to determine the inhibitory effect of this compound on the agonist-induced calcium response and calculate its IC50.
Platelet Aggregation Assay
This is a key functional assay to evaluate the efficacy of P2Y1 antagonists in a physiologically relevant system. Light Transmission Aggregometry (LTA) is the gold standard method.
Materials:
-
Fresh whole blood from healthy, consenting donors who have not taken anti-platelet medication.
-
3.2% or 3.8% Sodium citrate tubes.
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP).
-
P2Y1 agonist (ADP).
-
This compound.
-
Light Transmission Aggregometer with cuvettes and stir bars.
Protocol:
-
PRP and PPP Preparation:
-
Collect whole blood into sodium citrate tubes.
-
Centrifuge the blood at 150-200 x g for 15-20 minutes at room temperature (brake off) to obtain PRP.[1]
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g for 15 minutes) to obtain PPP.
-
-
Aggregation Measurement:
-
Pre-warm PRP and PPP to 37°C.
-
Calibrate the aggregometer using PRP for 0% light transmission and PPP for 100% transmission.
-
Pipette PRP into a cuvette with a stir bar and place it in the aggregometer.
-
To test the antagonist effect, add various concentrations of this compound to the PRP and incubate for a defined period (e.g., 2-5 minutes) at 37°C with stirring.
-
Add ADP (at a concentration that induces aggregation, e.g., 2-10 µM) to initiate platelet aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Analyze the aggregation curves to determine the percentage of inhibition caused by this compound and calculate its IC50.
-
Selectivity Profile
This compound is highly selective for the P2Y1 receptor. It does not show significant activity at other P2Y receptors, including P2Y2, P2Y4, P2Y6, P2Y11, and the Gi-coupled P2Y12 receptor, which is also involved in platelet aggregation.[1][2] This selectivity can be confirmed using an adenylyl cyclase activity assay, where this compound should not affect the inhibition of cAMP accumulation mediated by P2Y12 agonists.
Adenylyl Cyclase Activity Assay
This assay is useful to confirm the lack of activity of this compound at Gi-coupled receptors like P2Y12.
Materials:
-
Cells expressing the P2Y12 receptor (e.g., CHO, HEK293).
-
Forskolin (to stimulate adenylyl cyclase).
-
P2Y12 agonist (e.g., 2-MeSADP).
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
Protocol:
-
Seed cells in a suitable microplate and culture overnight.
-
Pre-treat cells with various concentrations of this compound for 15-30 minutes.
-
Add the P2Y12 agonist (2-MeSADP) to the wells.
-
Stimulate adenylyl cyclase with forskolin. The P2Y12 agonist will inhibit this stimulation.
-
Incubate for the recommended time.
-
Lyse the cells and measure the cAMP levels using a suitable assay kit.
-
This compound should not reverse the inhibition of forskolin-stimulated cAMP accumulation caused by the P2Y12 agonist, confirming its selectivity.
Conclusion
This compound is a valuable pharmacological tool for the in vitro study of the P2Y1 receptor. Its high affinity and selectivity make it an excellent probe for elucidating the role of P2Y1 in various biological systems. The protocols provided herein offer a comprehensive framework for characterizing the antagonist properties of this compound and similar molecules in a research or drug development setting. As with any experimental procedure, optimization of specific parameters for the cell types and equipment used is highly recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Dissolving MRS2279 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2279 is a potent and selective antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor involved in a variety of physiological processes, including platelet aggregation, neurotransmission, and inflammation. Due to its high affinity and selectivity, this compound is a valuable tool for studying the role of the P2Y1 receptor in these processes. This document provides detailed application notes and protocols for the proper dissolution and use of this compound in cell culture experiments.
Data Presentation
The physicochemical properties of this compound are summarized in the table below. It is crucial to use the batch-specific molecular weight provided on the product's certificate of analysis for accurate stock solution preparation.
| Property | Value | Reference |
| Molecular Weight | 503.78 g/mol (as diammonium salt) | |
| Formula | C₁₃H₁₈ClN₅O₈P₂·2NH₃ | |
| Solubility | Soluble in water to 100 mM | |
| Purity | ≥98% | |
| Storage | Store at -20°C |
Signaling Pathway
This compound acts as a competitive antagonist at the P2Y1 receptor. The P2Y1 receptor is coupled to the Gq alpha subunit of heterotrimeric G proteins. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), the P2Y1 receptor activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores. This increase in cytosolic calcium concentration triggers various downstream cellular responses. This compound blocks this cascade by preventing ADP from binding to the P2Y1 receptor.
Experimental Protocols
This section provides a detailed protocol for the preparation of this compound stock and working solutions for use in cell culture applications, such as with the SH-SY5Y human neuroblastoma cell line.
Materials:
-
This compound powder
-
Sterile, nuclease-free water (e.g., cell culture grade, WFI)
-
Sterile microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
-
-20°C freezer
Protocol for Preparing a 10 mM Stock Solution:
-
Calculate the required mass: Using the batch-specific molecular weight (MW) from the certificate of analysis (e.g., 503.78 g/mol ), calculate the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution.
-
Formula: Mass (mg) = Desired Volume (mL) x 10 (mM) x MW ( g/mol ) / 1000
-
Example for 1 mL: Mass (mg) = 1 mL x 10 mM x 503.78 g/mol / 1000 = 5.0378 mg
-
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of sterile, nuclease-free water to the microcentrifuge tube containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 37°C can aid in dissolution if necessary.
-
Sterilization (Optional but Recommended): If the solution is not prepared under strictly aseptic conditions, it can be sterilized by passing it through a 0.22 µm sterile syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C. When stored properly, the stock solution should be stable for several months.
Protocol for Preparing a Working Solution in Cell Culture Medium:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Dilution: Dilute the stock solution to the desired final working concentration in pre-warmed cell culture medium. For example, to prepare a 1 µM working solution in 10 mL of medium:
-
Calculation: (10 mM) x V1 = (1 µM) x (10 mL) => V1 = 1 µL.
-
Add 1 µL of the 10 mM stock solution to 10 mL of cell culture medium.
-
-
Mixing: Gently mix the working solution by pipetting up and down or by inverting the tube.
-
Application to cells: Replace the existing medium in your cell culture plates with the medium containing the desired concentration of this compound.
Experimental Workflow Diagram:
Application Notes: MRS2279 as a P2Y1 Receptor Antagonist in Platelet Aggregation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2279 is a potent and selective antagonist of the P2Y1 purinergic receptor, a key component in adenosine diphosphate (ADP)-mediated platelet activation and aggregation.[1][2] The P2Y1 receptor, a Gq protein-coupled receptor, is responsible for initiating platelet shape change and transient aggregation upon ADP stimulation through the mobilization of intracellular calcium.[3][4] Complete platelet aggregation in response to ADP requires the synergistic action of both the P2Y1 and P2Y12 receptors.[4][5] Due to its high affinity and selectivity, this compound serves as an invaluable tool for studying the specific role of the P2Y1 receptor in platelet function and for the development of novel antiplatelet therapies.[6][7] These application notes provide detailed protocols and quantitative data for the use of this compound in in vitro platelet aggregation assays.
Quantitative Data Summary
The following tables summarize the inhibitory potency of this compound and related compounds on ADP-induced platelet aggregation. This data is essential for determining the effective concentration range for experimental use.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Cell Type/System | Reference |
| IC50 | 51.6 nM | Human Platelets | [1] |
| Ki | 2.5 nM | Human P2Y1 Receptor | [1] |
| pKB | 8.05 | Human Platelets | [1] |
| pKB | 8.10 | 1321N1 human astrocytoma cells | [2] |
| Kd | 8 nM | Sf9 insect cells expressing human P2Y1-R | [8] |
| Kd | 16 nM | Out-dated human platelets | [8] |
Table 2: Comparative Inhibitory Potency of P2Y1 Receptor Antagonists on ADP (10 µM)-induced Platelet Aggregation
| Compound | IC50 Value | Reference |
| MRS2500 | 0.95 nM | [3] |
| This compound | 51.6 nM | [1] |
| MRS2298 | 62.8 nM | [3] |
| MRS2179 | ~100-300 nM (species dependent) | [9] |
| MRS2496 | 1.5 µM | [3] |
Signaling Pathway
The following diagram illustrates the signaling pathway of ADP-induced platelet aggregation and the inhibitory action of this compound.
Caption: ADP-induced platelet aggregation pathway and this compound inhibition.
Experimental Protocols
Principle of Light Transmission Aggregometry (LTA)
Light Transmission Aggregometry (LTA) is the gold standard for in vitro assessment of platelet function.[10] It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate in response to an agonist. Unaggregated platelets in PRP cause the sample to be turbid, resulting in low light transmission. Upon addition of an agonist like ADP, platelets aggregate, leading to a clearing of the plasma and an increase in light transmission.[10][11]
Materials
-
This compound (prepare stock solution in appropriate solvent, e.g., DMSO)
-
Adenosine Diphosphate (ADP)
-
Human whole blood
-
Anticoagulant (e.g., 3.2% sodium citrate)
-
Saline or appropriate buffer (e.g., Tyrode's buffer)
-
Platelet aggregometer
-
Centrifuge
-
Pipettes and tips
-
Aggregometer cuvettes with stir bars
Methodology
1. Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Collect whole blood from healthy, consenting donors who have not taken any antiplatelet medication for at least two weeks.
-
Mix the blood gently with an anticoagulant (e.g., 9 parts blood to 1 part 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature with the brake off to obtain PRP.[12]
-
Carefully collect the upper PRP layer without disturbing the buffy coat.
-
To prepare PPP, centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15-20 minutes.[10]
-
Collect the supernatant, which is the PPP.
-
Adjust the platelet count of the PRP to a standardized concentration (e.g., 250-300 x 10⁹/L) using PPP if necessary.[13]
2. Platelet Aggregation Assay
-
Pipette the required volume of PRP (e.g., 300-500 µL) into an aggregometer cuvette containing a magnetic stir bar.[12]
-
Place a cuvette with PPP into the reference well of the aggregometer to set 100% light transmission.
-
Place the cuvette with PRP into the sample well and allow it to equilibrate at 37°C for a few minutes with stirring (e.g., 900-1200 rpm) to establish a stable baseline (0% aggregation).[11][13]
-
Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a working concentration of ADP (a final concentration of 5-10 µM is commonly used).[3][13]
-
Record the change in light transmission for a set period (e.g., 5-10 minutes) until a maximal aggregation response is observed.
-
The percentage of aggregation is calculated relative to the 0% (PRP) and 100% (PPP) transmission baselines.
Experimental Workflow
The following diagram outlines the general workflow for a platelet aggregation assay using this compound.
Caption: Workflow for platelet aggregation assay with this compound.
Conclusion
This compound is a critical pharmacological tool for the specific investigation of P2Y1 receptor function in platelet physiology and pathophysiology. The protocols and data presented here provide a comprehensive guide for researchers to effectively utilize this compound in platelet aggregation studies. Accurate and reproducible results depend on careful adherence to standardized procedures for blood handling and LTA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. diagnostica.cz [diagnostica.cz]
- 12. Determination of Antibody Activity by Platelet Aggregation [bio-protocol.org]
- 13. academic.oup.com [academic.oup.com]
Application Notes and Protocols for the Use of MRS2279 in Rodent Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is a critical pathological event underlying major cardiovascular diseases such as myocardial infarction and stroke. Platelet activation and aggregation are central to the process of thrombosis. Adenosine diphosphate (ADP) is a key agonist that promotes platelet activation through its interaction with two purinergic receptors on the platelet surface: P2Y1 and P2Y12.[1][2] The P2Y1 receptor, a Gq-coupled receptor, mediates the initial shape change and transient aggregation of platelets in response to ADP.[1][2]
MRS2279 is a potent and selective antagonist of the P2Y1 receptor.[3] By blocking the P2Y1 receptor, this compound inhibits the initial steps of ADP-induced platelet activation, thereby representing a promising therapeutic agent for the prevention of thrombosis. These application notes provide a comprehensive overview of the use of this compound and its closely related analog, MRS2179, in various rodent models of thrombosis, offering detailed protocols and quantitative data to guide researchers in their experimental design. While specific in vivo quantitative data for this compound is limited in the available literature, the data for MRS2179 serves as a strong proxy for its expected antithrombotic effects.
Mechanism of Action: P2Y1 Receptor Signaling in Thrombosis
The P2Y1 receptor plays a crucial role in the initiation and propagation of thrombus formation. Its signaling pathway is a key target for antithrombotic therapies.
P2Y1 Signaling Pathway
Caption: P2Y1 receptor signaling pathway in platelets.
Upon binding of ADP, the P2Y1 receptor activates the Gq protein, which in turn stimulates phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 induces the release of calcium from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This calcium influx, along with DAG signaling, triggers platelet shape change and a transient, reversible platelet aggregation.[1][2] this compound, by competitively binding to the P2Y1 receptor, prevents these initial critical steps of platelet activation.
Quantitative Data on the Effects of P2Y1 Antagonism in Rodent Models
The following tables summarize the quantitative effects of the P2Y1 antagonist MRS2179 in rodent models of thrombosis and hemostasis. These data provide a strong indication of the expected efficacy of this compound.
Table 1: Effect of MRS2179 on Arterial Thrombosis in Mice (FeCl₃-induced model)
| Treatment Group | Dose | Occlusion Time (seconds) | Reference |
| Control (Saline) | - | 630 ± 54 | [4] |
| MRS2179 | 1 mg/kg, i.v. | 1080 ± 120* | [4] |
*p < 0.05 compared to control.
Table 2: Effect of MRS2179 on Venous Thrombosis in Rats (Wessler model)
| Treatment Group | Dose | Thrombus Weight (mg) | Reference |
| Control | - | 2.8 ± 0.4 | [4] |
| MRS2179 | 1 mg/kg, i.v. | 1.5 ± 0.3* | [4] |
*p < 0.05 compared to control.
Table 3: Effect of MRS2179 on Bleeding Time in Mice
| Treatment Group | Dose | Bleeding Time (seconds) | Reference |
| Control (Saline) | - | 135 ± 15 | [5] |
| MRS2179 | 1 mg/kg, i.v. | 240 ± 30* | [5] |
*p < 0.05 compared to control.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols can be adapted for the use of this compound.
Ferric Chloride (FeCl₃)-Induced Carotid Artery Thrombosis Model in Mice
This model is widely used to study arterial thrombosis due to its high reproducibility.[6]
Experimental Workflow:
Caption: Workflow for FeCl₃-induced thrombosis model.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic solution (e.g., ketamine 100 mg/kg and xylazine 10 mg/kg, intraperitoneal)
-
Surgical instruments (scissors, forceps)
-
Dissecting microscope
-
Doppler flow probe and flowmeter
-
Filter paper (1 x 2 mm)
-
Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)
-
This compound solution and vehicle control (e.g., saline)
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.[7]
-
Make a midline cervical incision and carefully dissect the tissues to expose the common carotid artery.[7]
-
Place a Doppler flow probe around the artery to monitor blood flow.[8]
-
Administer this compound or vehicle control intravenously via the tail vein.
-
Saturate a piece of filter paper with the FeCl₃ solution and apply it to the surface of the carotid artery for a standardized duration (e.g., 3 minutes).[8]
-
Remove the filter paper and continuously monitor blood flow until complete occlusion (cessation of blood flow) occurs.
-
The time from the application of FeCl₃ to complete occlusion is recorded as the occlusion time.
Tail Transection Bleeding Time Assay in Mice
This assay is a common method to assess the effect of antithrombotic agents on hemostasis.
Experimental Workflow:
Caption: Workflow for tail transection bleeding time assay.
Materials:
-
Mice
-
Anesthetic solution
-
Scalpel or sharp blade
-
50 ml conical tube
-
Isotonic saline, pre-warmed to 37°C
-
Water bath
-
Timer
Procedure:
-
Anesthetize the mouse.
-
Administer this compound or vehicle control.
-
Transect the distal 3 mm of the tail with a sharp scalpel.[9]
-
Immediately immerse the tail into a tube containing isotonic saline pre-warmed to 37°C.[9]
-
Start a timer and observe for the cessation of bleeding. Bleeding is considered to have stopped when no blood flow is observed for at least 30 seconds.
-
Record the time to cessation of bleeding. A cut-off time (e.g., 1800 seconds) should be established, beyond which the animal is recorded as having a bleeding time of the cut-off value.[9]
Discussion and Conclusion
The P2Y1 receptor antagonist this compound holds significant potential as an antithrombotic agent. The experimental protocols and data presented here, primarily using its analog MRS2179, provide a solid foundation for researchers to investigate the efficacy and safety profile of this compound in preclinical rodent models of thrombosis. The provided workflows and signaling pathway diagrams offer a clear visual guide for experimental design and understanding the mechanism of action. Further studies are warranted to establish a detailed dose-response relationship and to fully characterize the in vivo effects of this compound on thrombosis and hemostasis. The methodologies described herein are robust and widely accepted in the field, ensuring that data generated will be comparable and contribute to the growing body of knowledge on P2Y1 receptor antagonism in thrombotic diseases.
References
- 1. A comparison of different regression models for the quantitative analysis of the combined effect of P2Y12 and P2Y1 receptor antagonists on ADP-induced platelet activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of Ferric Chloride-Induced Arterial Thrombosis Model of Mice and the Role of Red Blood Cells in Thrombosis Acceleration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of platelet function by administration of MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rat model of arterial thrombosis induced by ferric chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ferric Chloride-induced Murine Thrombosis Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultrasoft platelet-like particles stop bleeding in rodent and porcine models of trauma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Radiolabeled MRS2279 Binding Assay
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for a radiolabeled binding assay using [³H]MRS2279, a selective and high-affinity antagonist for the P2Y1 receptor. These application notes are intended to guide researchers in pharmacology, drug discovery, and related fields in the accurate determination of P2Y1 receptor binding affinity and density in various biological preparations.
Introduction
The P2Y1 receptor, a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP), plays a crucial role in various physiological processes, including platelet aggregation and neurotransmission. [³H]this compound is a potent and selective antagonist radioligand for the P2Y1 receptor, making it an invaluable tool for receptor characterization and drug screening.[1][2] This protocol outlines the necessary steps for performing saturation and competition binding assays using [³H]this compound.
Key Experimental Protocols
1. Membrane Preparation
This protocol is suitable for membranes from cultured cells expressing the P2Y1 receptor or from tissues such as rat brain and human platelets.[1]
-
Cell Lysis: Harvest cells and wash with ice-cold phosphate-buffered saline (PBS). Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 5 mM EGTA) and homogenize using a Dounce or Polytron homogenizer.
-
Centrifugation: Centrifuge the homogenate at low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to an ultracentrifuge tube and centrifuge at high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Washing and Storage: Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. Finally, resuspend the pellet in a suitable assay buffer, determine the protein concentration (e.g., using a Bradford assay), and store at -80°C in aliquots.
2. Saturation Binding Assay
This assay is performed to determine the equilibrium dissociation constant (Kd) of the radioligand and the maximum number of binding sites (Bmax).[3][4][5]
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 145 mM NaCl, 5 mM MgCl₂.[1]
-
Incubation: In a 96-well plate, incubate varying concentrations of [³H]this compound (e.g., 0.5 to 150 nM) with a fixed amount of membrane preparation (e.g., 7 µ g/assay ) in a final volume of 25-50 µL.[1]
-
Nonspecific Binding: To determine nonspecific binding, perform a parallel set of incubations in the presence of a high concentration of a competing non-radiolabeled ligand (e.g., 10 µM MRS2179 or 10 µM 2MeSADP).[1]
-
Equilibration: Incubate the plate for 15 to 60 minutes in an ice-water bath (4°C) to reach equilibrium.[1]
-
Separation of Bound and Free Ligand: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters (e.g., GF/A filters).[1] Wash the filters quickly with ice-cold assay buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the nonspecific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of [³H]this compound and analyze the data using non-linear regression to determine Kd and Bmax.[4][5]
3. Competition Binding Assay
This assay is used to determine the affinity (Ki) of unlabeled test compounds for the P2Y1 receptor.[3][4][5]
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 145 mM NaCl, 5 mM MgCl₂.[1]
-
Incubation: Incubate a fixed concentration of [³H]this compound (typically at or near its Kd value, e.g., 5-7.5 nM) with a fixed amount of membrane preparation and varying concentrations of the unlabeled test compound.[1]
-
Equilibration and Separation: Follow the same incubation and separation procedures as in the saturation binding assay.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Data Presentation
Table 1: Binding Affinities (Kd and Ki) for P2Y1 Receptor Ligands
| Ligand | Receptor Source | Assay Type | Kd (nM) | Ki (nM) | Reference |
| [³H]this compound | Human P2Y1-R in Sf9 cells | Saturation | 8 | - | [1][2] |
| [³H]this compound | Human P2Y1-R in CHO cells | Saturation | 4-8 | - | [1][2] |
| [³H]this compound | Human P2Y1-R in 1321N1 cells | Saturation | 4-8 | - | [1][2] |
| [³H]this compound | Human platelets | Saturation | 16 | - | [1][2] |
| [³H]this compound | Rat brain membranes | Saturation | 5 | - | [1] |
| This compound | Human P2Y1-R in Sf9 cells | Competition | - | 13 | [1][2] |
| This compound | - | Competition | - | 2.5 | [6][7] |
| MRS2179 | Human P2Y1-R in Sf9 cells | Competition | - | 84 | [1][2] |
| Adenosine-3',5'-bisphosphate | Human P2Y1-R in Sf9 cells | Competition | - | 900 | [1][2] |
| PPADS | Human P2Y1-R in Sf9 cells | Competition | - | 6000 | [1][2] |
Table 2: Receptor Density (Bmax) for P2Y1 Receptor
| Receptor Source | Bmax | Reference |
| Rat brain membranes | 210 fmol/mg protein | [1][2] |
| Human platelets | 5-35 receptors/platelet | [1][2] |
Mandatory Visualizations
Caption: Experimental workflow for the radiolabeled this compound binding assay.
Caption: P2Y1 receptor signaling pathway.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Radioligand Binding Assays and Their Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MRS 2279, Selective, high affinity P2Y1 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
Application of MRS2279 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2279 is a potent and selective competitive antagonist of the P2Y1 purinergic receptor, a G protein-coupled receptor activated by adenosine diphosphate (ADP).[1] With a high binding affinity, characterized by a Ki of 2.5 nM and an IC50 of 51.6 nM, this compound serves as a critical tool for elucidating the physiological and pathological roles of the P2Y1 receptor in the nervous system. P2Y1 receptors are widely expressed on neurons and glial cells, and their activation is implicated in a range of processes including neurotransmission, synaptic plasticity, neuroinflammation, and neuronal development. Consequently, this compound is an invaluable pharmacological agent for investigating these processes and for exploring the therapeutic potential of P2Y1 receptor modulation in various neurological and psychiatric disorders.
These application notes provide a comprehensive overview of the use of this compound in neuroscience research, including detailed experimental protocols, quantitative data, and visualizations of relevant signaling pathways and experimental workflows.
Data Presentation
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Value | Cell/Tissue Type | Assay | Reference |
| Ki | 2.5 nM | Recombinant human P2Y1 receptor | Radioligand binding assay | |
| IC50 | 51.6 nM | Human platelets | ADP-induced platelet aggregation | |
| pKB | 8.05 | Human platelets | ADP-induced platelet aggregation | |
| pKb | 8.10 | 1321N1 human astrocytoma cells | 2-MeSADP-stimulated inositol phosphate formation | [1] |
| IC50 | 17.8 nM | Rat colon | Inhibition of inhibitory junction potential | [2] |
| IC50 | 43.9 nM | Rat colon | Inhibition of EFS-induced relaxation | [2] |
Table 2: In Vivo Administration and Effects of this compound
| Animal Model | Dosage & Administration Route | Observed Effect | Research Area | Reference |
| Mouse | 2 µL, 1 nM; intracerebroventricular injection | Reduction of brain injury induced by mechanical ventilation | Neuroprotection | [1] |
Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq/11-coupled G protein-coupled receptor. Upon activation by ADP, it initiates a signaling cascade that leads to the mobilization of intracellular calcium and the activation of various downstream effectors. This compound acts by competitively blocking the binding of ADP to the P2Y1 receptor, thereby inhibiting this signaling pathway.
Experimental Workflow: Investigating the Effect of this compound on Neuroinflammation
This workflow outlines the key steps to assess the impact of this compound on inflammatory responses in microglial cells.
Experimental Protocols
In Vitro Calcium Imaging in Primary Cortical Neurons
Objective: To investigate the effect of this compound on ADP-induced intracellular calcium mobilization in primary cortical neurons.
Materials:
-
Primary cortical neurons cultured on glass coverslips
-
Calcium imaging dye (e.g., Fura-2 AM or Fluo-4 AM)
-
HEPES-buffered saline (HBS)
-
ADP solution (agonist)
-
This compound solution (antagonist)
-
Inverted fluorescence microscope with a calcium imaging system
Protocol:
-
Cell Preparation: Culture primary cortical neurons on poly-L-lysine coated glass coverslips for 10-14 days in vitro (DIV).
-
Dye Loading: Incubate the cultured neurons with a calcium-sensitive dye (e.g., 5 µM Fluo-4 AM) in HBS for 30-45 minutes at 37°C.
-
Washing: Gently wash the cells three times with HBS to remove excess dye.
-
Baseline Recording: Mount the coverslip onto the microscope stage and perfuse with HBS. Record baseline fluorescence for 2-5 minutes.
-
Agonist Application: Apply ADP (e.g., 10 µM) to the perfusion solution and record the change in fluorescence, which indicates an increase in intracellular calcium.
-
Antagonist Application: After a washout period, pre-incubate the neurons with this compound (e.g., 1 µM) for 15-30 minutes.
-
Co-application: While continuing to perfuse with this compound, re-apply ADP (10 µM) and record the fluorescence change.
-
Data Analysis: Analyze the fluorescence intensity changes over time. A reduction in the ADP-induced calcium transient in the presence of this compound indicates its antagonistic effect on P2Y1 receptors.
Patch-Clamp Electrophysiology in Hippocampal Slices
Objective: To examine the modulatory role of this compound on synaptic transmission in the hippocampus.
Materials:
-
Acute hippocampal slices (300-400 µm thick) from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Recording electrodes filled with internal solution
-
Patch-clamp amplifier and data acquisition system
-
Stimulating electrode
-
This compound stock solution
Protocol:
-
Slice Preparation: Prepare acute hippocampal slices using a vibratome in ice-cold, oxygenated slicing solution. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup and continuously perfuse with oxygenated aCSF.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron.
-
Baseline Synaptic Currents: Place a stimulating electrode in the Schaffer collateral pathway to evoke excitatory postsynaptic currents (EPSCs). Record stable baseline EPSCs for 10-15 minutes.
-
This compound Application: Bath-apply this compound (e.g., 1 µM) to the aCSF and continue recording EPSCs for 20-30 minutes.
-
Washout: Perfuse the slice with aCSF without this compound to observe any reversal of the effect.
-
Data Analysis: Measure the amplitude and frequency of the evoked EPSCs before, during, and after this compound application. A change in these parameters would suggest a modulatory role of P2Y1 receptors on synaptic transmission.
Microglial Activation and Cytokine Release Assay
Objective: To determine the effect of this compound on the release of pro-inflammatory cytokines from activated microglia.
Materials:
-
Primary microglia or a microglial cell line (e.g., BV-2)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS)
-
This compound
-
ELISA kits for TNF-α, IL-1β, and IL-6
Protocol:
-
Cell Plating: Plate microglial cells in a 24-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
Activation: Stimulate the microglia with LPS (e.g., 100 ng/mL) for 6-24 hours in the continued presence of this compound.
-
Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Cytokine Quantification: Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Compare the cytokine levels in the LPS-stimulated groups with and without this compound pre-treatment. A dose-dependent decrease in cytokine production would indicate an anti-inflammatory effect of P2Y1 receptor antagonism.
In Vivo Behavioral Assessment in Mice
Objective: To evaluate the effect of this compound on anxiety-like and anhedonic-like behaviors in mice.
Materials:
-
Adult male C57BL/6J mice
-
This compound
-
Vehicle (e.g., saline)
-
Elevated Plus Maze (EPM) for anxiety testing
-
Sucrose preference test apparatus for anhedonia testing
Protocol:
-
Animal Acclimation: Acclimate mice to the housing and handling procedures for at least one week before the experiment.
-
Drug Administration: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal or intracerebroventricular injection). The dosage and timing will depend on the specific research question and preliminary studies. For example, a single dose could be administered 30 minutes before behavioral testing.
-
Elevated Plus Maze (EPM):
-
Place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the time spent in the open arms versus the closed arms. An increase in the time spent in the open arms is indicative of an anxiolytic effect.
-
-
Sucrose Preference Test:
-
Individually house mice and provide them with two drinking bottles: one with water and one with a 1% sucrose solution.
-
Measure the consumption from each bottle over a 24-48 hour period.
-
Calculate the sucrose preference as (volume of sucrose solution consumed / total volume of liquid consumed) x 100. A decrease in sucrose preference is indicative of anhedonia. An increase in sucrose preference in a model of depression would suggest an antidepressant-like effect.
-
-
Data Analysis: Compare the behavioral outcomes between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.
Conclusion
This compound is a highly selective and potent antagonist of the P2Y1 receptor, making it an indispensable tool for neuroscience research. The protocols and data presented here provide a framework for investigating the multifaceted roles of P2Y1 receptor signaling in neuronal function, neuroinflammation, and behavior. By utilizing this compound in well-designed experiments, researchers can continue to unravel the complexities of purinergic signaling in the central nervous system and identify potential therapeutic targets for a range of neurological disorders.
References
MRS2279: A Potent and Selective P2Y1 Receptor Antagonist for Research Applications
Abstract
MRS2279 is a highly selective and potent competitive antagonist of the P2Y1 purinergic receptor.[1][2][3][4][5][6] With a high affinity for the P2Y1 receptor, it serves as an invaluable pharmacological tool for elucidating the physiological and pathological roles of this receptor in various cellular processes. This document provides detailed application notes and protocols for the use of this compound in studying P2Y1 receptor function, intended for researchers, scientists, and drug development professionals.
Introduction to this compound and the P2Y1 Receptor
The P2Y1 receptor is a G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP).[7][8] It is widely expressed in human tissues, including platelets, endothelial cells, the central nervous system, and the heart.[8] Upon activation by ADP, the P2Y1 receptor couples to the Gq/11 protein, initiating a signaling cascade that involves the activation of phospholipase C (PLC).[2][4] PLC, in turn, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][8] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2][8] This signaling pathway is crucial for various cellular responses, most notably the initial phase of platelet aggregation.[4][8]
This compound is a non-nucleotide derivative that acts as a competitive antagonist at the P2Y1 receptor, effectively blocking the binding of ADP and subsequent downstream signaling.[1][2][9] Its high selectivity for the P2Y1 receptor over other P2Y receptor subtypes, such as P2Y2, P2Y4, P2Y6, P2Y11, and the ADP-responsive P2Y12 receptor, makes it an ideal tool for isolating and studying P2Y1-mediated functions.[1][3][4][5][6]
Quantitative Data
The following tables summarize the key pharmacological parameters of this compound, providing a clear reference for experimental design.
Table 1: Affinity and Potency of this compound
| Parameter | Value | Species/System | Reference |
| Ki | 2.5 nM | Human P2Y1 Receptor | [1][2][3][4][5][6] |
| IC50 | 51.6 nM | ADP-promoted platelet aggregation | [1][2][3][4][5][6] |
| pKB | 8.05 | ADP-promoted platelet aggregation | [1][2][3][4] |
| pKB | 7.75 | 2-MeSADP-stimulated inositol phosphate formation (turkey erythrocyte membranes) | [1][9] |
| pKB | 8.10 | Human P2Y1 receptor (1321N1 human astrocytoma cells) | [1][9] |
Table 2: Selectivity Profile of this compound
| Receptor Subtype | Activity | Reference |
| P2Y1 | Potent, selective antagonist | [1][2][3][4][5][6] |
| P2Y2 | No effect | [1][3][4] |
| P2Y4 | No effect | [1][3][4] |
| P2Y6 | No effect | [1][3][4] |
| P2Y11 | No effect | [1][3][4] |
| P2Y12 | No effect | [3][4] |
P2Y1 Receptor Signaling Pathway
The canonical signaling pathway initiated by the activation of the P2Y1 receptor is depicted below.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
In Vitro Platelet Aggregation Assay using Light Transmission Aggregometry (LTA)
This protocol outlines the procedure for measuring the inhibitory effect of this compound on ADP-induced platelet aggregation.
Materials:
-
Whole blood from healthy, consenting donors (drug-free for at least 10 days)
-
3.2% Sodium Citrate tubes
-
This compound
-
Adenosine Diphosphate (ADP)
-
Phosphate Buffered Saline (PBS)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Collect whole blood into sodium citrate tubes.
-
To obtain PRP, centrifuge the whole blood at 150-200 x g for 15-20 minutes at room temperature with the centrifuge brake off.[10]
-
Carefully aspirate the upper PRP layer and transfer it to a polypropylene tube.[10]
-
To obtain PPP, centrifuge the remaining blood at a higher speed (e.g., 1500-2000 x g) for 15 minutes.[10]
-
Aspirate the PPP supernatant and use it to adjust the platelet count of the PRP to a final concentration of 2.5-3.0 x 10^8 platelets/mL. PPP is also used to set the 100% aggregation baseline.[10]
-
-
Platelet Aggregation Assay:
-
Pre-warm PRP and PPP samples to 37°C.
-
Calibrate the aggregometer using PRP for 0% aggregation and PPP for 100% aggregation.[10]
-
Add adjusted PRP to aggregometer cuvettes containing a stir bar.[10]
-
Incubate the PRP for at least 1 minute at 37°C with stirring (typically 900-1200 rpm).[10]
-
Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a predetermined time (e.g., 2-5 minutes).
-
Initiate platelet aggregation by adding a submaximal concentration of ADP (e.g., 5-10 µM).
-
Record the change in light transmission for at least 3-5 minutes.[8]
-
-
Data Analysis:
-
Determine the percentage of aggregation for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay
This protocol describes how to measure the effect of this compound on ADP-induced intracellular calcium mobilization in a cell line expressing the P2Y1 receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human P2Y1 receptor
-
Cell culture medium (e.g., DMEM/F-12 with 10% FBS)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Probenecid (to prevent dye leakage)
-
This compound
-
ADP
-
Black-walled, clear-bottom 96- or 384-well microplates
-
Fluorescent Imaging Plate Reader (FLIPR) or equivalent microplate reader
Procedure:
-
Cell Plating:
-
Seed the P2Y1-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.
-
Remove the culture medium from the cells and add the dye-loading buffer.
-
Incubate the plate for 45-60 minutes at 37°C in the dark.[7]
-
-
Calcium Mobilization Measurement:
-
Prepare a plate containing various concentrations of this compound and a separate plate with the P2Y1 agonist, ADP.
-
Place the dye-loaded cell plate into the FLIPR instrument.
-
Add the different concentrations of this compound (or vehicle) to the wells and incubate for a specified period (e.g., 10-15 minutes) to allow for receptor binding.
-
Establish a baseline fluorescence reading for each well.
-
Add a consistent concentration of ADP (e.g., EC80) to all wells to stimulate calcium release.
-
Measure the fluorescence intensity over time (e.g., every second for 60-90 seconds).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.
-
Normalize the data to the control wells (agonist only) and plot the response against the concentration of this compound to determine the IC50.
-
Radioligand Binding Assay with [3H]this compound
This protocol details a competitive binding assay to determine the affinity of unlabeled compounds for the P2Y1 receptor using [3H]this compound.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 cells)
-
[3H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Binding buffer (e.g., 20 mM Tris, 145 mM NaCl, 5 mM MgCl2, pH 7.5)
-
Test compounds
-
96-well filter plates (e.g., GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup:
-
In a 96-well plate, combine the P2Y1 receptor-containing membranes, a fixed concentration of [3H]this compound (e.g., 5-7.5 nM), and varying concentrations of the unlabeled test compound in the binding buffer.[1]
-
For determining total binding, add only the radioligand and membranes.
-
For determining non-specific binding, add the radioligand, membranes, and a high concentration of unlabeled this compound (e.g., 10 µM).[1]
-
-
Incubation:
-
Incubate the plate at 4°C for 15-60 minutes to reach equilibrium.[1]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.
-
Wash the filters several times with ice-cold binding buffer.
-
-
Counting:
-
Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for characterizing a novel compound's effect on P2Y1 receptor function using this compound as a reference antagonist.
Conclusion
This compound is a powerful and selective tool for investigating the multifaceted roles of the P2Y1 receptor. Its high affinity and specificity make it an excellent choice for a wide range of in vitro and in vivo studies. The protocols provided herein offer a solid foundation for researchers to explore P2Y1 receptor pharmacology and its implications in health and disease. As with any experimental procedure, optimization of the provided protocols for specific cell types and experimental conditions is recommended.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 7. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. P2Y receptor - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vitro Platelet Aggregation Assay with MRS2279
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing MRS2279, a selective P2Y1 receptor antagonist, in in vitro platelet aggregation assays. This document is intended to guide researchers in accurately assessing the antiplatelet potential of this compound and similar compounds.
Introduction
Platelet aggregation is a critical process in hemostasis and thrombosis. The purinergic P2Y1 receptor, activated by adenosine diphosphate (ADP), plays a pivotal role in initiating this cascade.[1][2][3] Co-activation of both P2Y1 and P2Y12 receptors is necessary for full platelet aggregation in response to ADP.[1][2][3] The P2Y1 receptor is responsible for platelet shape change and the initial, reversible phase of aggregation by activating the Gq-dependent phospholipase C (PLC) pathway, which leads to an increase in intracellular calcium.[1][2][3][4]
This compound is a potent and selective antagonist of the P2Y1 receptor, making it a valuable tool for studying P2Y1-mediated platelet function and for the development of novel antiplatelet therapies.[5][6] Notably, this compound has been shown to act as an inverse agonist, capable of abolishing the constitutive, agonist-independent activity of the P2Y1 receptor.[1][2]
Key Applications
-
Screening and Characterization of P2Y1 Receptor Antagonists: Evaluating the inhibitory effect of test compounds on ADP-induced platelet aggregation.
-
Mechanism of Action Studies: Elucidating the role of the P2Y1 receptor in platelet activation pathways initiated by various agonists.
-
Drug Discovery and Development: Assessing the anti-thrombotic potential of new chemical entities targeting the P2Y1 receptor.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound in relation to its activity on the P2Y1 receptor and platelet aggregation.
| Parameter | Value | Cell/System | Reference |
| Ki | 2.5 nM | Recombinant human P2Y1 receptor | [5] |
| 13 nM | Sf9 cell membranes expressing P2Y1-R | [7] | |
| IC50 | 51.6 nM | ADP-induced platelet aggregation | [5] |
| pKB | 8.05 | ADP-promoted platelet aggregation | [5] |
| 8.10 | Human P2Y1 receptor in 1321N1 human astrocytoma cells | [5][6] | |
| Binding Affinity (Kd) | 8 nM | Recombinant human P2Y1-R in Sf9 membranes | [7] |
| 4-8 nM | CHO or 1321N1 cells expressing human P2Y1-R | [7] | |
| 16 nM | Human platelets | [7] |
Signaling Pathway
The following diagram illustrates the signaling pathway of the P2Y1 receptor in platelets and the inhibitory action of this compound.
Caption: P2Y1 Receptor Signaling Pathway in Platelets.
Experimental Workflow
The diagram below outlines the general workflow for an in vitro platelet aggregation assay using this compound.
Caption: In Vitro Platelet Aggregation Assay Workflow.
Experimental Protocols
Materials and Reagents
-
This compound (selective P2Y1 receptor antagonist)
-
Adenosine diphosphate (ADP) (platelet agonist)
-
3.2% or 3.8% Sodium Citrate solution (anticoagulant)
-
Tyrode's buffer or Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Apyrase (to prevent spontaneous platelet activation)
-
Prostacyclin (PGI2) or other inhibitors of platelet activation for washing steps
-
Spectrophotometer or Platelet Aggregometer
-
Calibrated pipettes
-
Cuvettes with stir bars
-
Water bath or heating block at 37°C
Preparation of Washed Platelets
For mechanistic studies and to avoid plasma protein interference, using washed platelets is recommended.
-
Blood Collection: Collect whole blood from healthy, consenting donors into tubes containing 3.2% or 3.8% sodium citrate (9 parts blood to 1 part citrate).[8] Donors should be free of medications known to affect platelet function for at least two weeks.
-
Preparation of Platelet-Rich Plasma (PRP): Centrifuge the citrated whole blood at 200-240 x g for 15-20 minutes at room temperature to obtain PRP.[8]
-
Platelet Isolation: Treat the PRP with prostacyclin (PGI2, final concentration ~1 µM) to prevent platelet activation during subsequent steps. Centrifuge the PRP at 800-1000 x g for 10-15 minutes to pellet the platelets.
-
Washing: Discard the supernatant (platelet-poor plasma, PPP). Gently resuspend the platelet pellet in a washing buffer (e.g., Tyrode's buffer containing apyrase and PGI2). Repeat the centrifugation and washing step at least once more.
-
Final Resuspension: Resuspend the final platelet pellet in Tyrode's buffer (without PGI2) to the desired platelet concentration (typically 2-3 x 10⁸ platelets/mL). Allow the platelets to rest for at least 30 minutes at 37°C before use.
Platelet Aggregation Assay Protocol
This protocol is based on light transmission aggregometry (LTA), the gold standard for assessing platelet function.[9]
-
Instrument Setup: Turn on the platelet aggregometer and allow it to warm up to 37°C.
-
Baseline Calibration: Place a cuvette containing platelet-poor plasma (PPP) or the final resuspension buffer into the aggregometer to set the 100% aggregation baseline. Use a cuvette with the prepared platelet suspension to set the 0% aggregation baseline.
-
Sample Preparation: Pipette the adjusted platelet suspension (e.g., 450 µL) into a cuvette containing a magnetic stir bar. Place the cuvette in the heating block of the aggregometer and allow it to equilibrate to 37°C for at least 2 minutes with stirring (typically 900-1200 rpm).
-
Incubation with this compound: Add the desired concentration of this compound or vehicle control to the platelet suspension and incubate for a specified period (e.g., 2-5 minutes) to allow for receptor binding.
-
Initiation of Aggregation: Add a submaximal concentration of ADP (the concentration that induces approximately 50-80% of the maximal aggregation, to be determined empirically) to the cuvette to initiate platelet aggregation.
-
Data Acquisition: Record the change in light transmission for a set period (typically 5-10 minutes) or until the aggregation reaches a plateau.
-
Data Analysis: The extent of platelet aggregation is quantified as the maximum percentage change in light transmission. The inhibitory effect of this compound is calculated as the percentage reduction in aggregation compared to the vehicle control. IC50 values can be determined by testing a range of this compound concentrations and fitting the data to a dose-response curve.
Troubleshooting and Considerations
-
Platelet Activation during Preparation: Ensure gentle handling of blood and platelet samples. The use of wide-bore needles for blood collection and the addition of inhibitors like PGI2 during washing steps are crucial to prevent premature activation.[9]
-
Agonist Concentration: The concentration of ADP used is critical. A full dose-response curve for ADP should be generated to determine the optimal submaximal concentration for inhibition studies.
-
Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) does not exceed a final concentration that affects platelet function on its own. A vehicle control is essential.
-
Donor Variability: Platelet reactivity can vary significantly between individuals. It is advisable to use platelets from multiple donors to ensure the reproducibility of the results.
-
Specificity of this compound: While this compound is highly selective for the P2Y1 receptor, it is good practice to confirm its specificity by observing no effect on aggregation induced by agonists that act through different pathways (e.g., thrombin at high concentrations, where the contribution of ADP release is minimal).[5] However, it is important to note that ADP released from platelets can amplify aggregation induced by other agonists, and in these cases, this compound may show an inhibitory effect.[10]
By following these detailed application notes and protocols, researchers can effectively utilize this compound to investigate the role of the P2Y1 receptor in platelet aggregation and to advance the development of novel antiplatelet therapies.
References
- 1. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 3. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacochemistry of the platelet purinergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]
- 9. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of P2Y(1) and P2Y(12) receptor antagonists on platelet aggregation induced by different agonists in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MRS2279 in the Study of Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MRS2279 is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor.[1][2] This characteristic makes it an invaluable pharmacological tool for elucidating the role of the P2Y1 receptor in various physiological and pathophysiological processes, including the regulation of smooth muscle tone. P2Y1 receptors are Gq-protein coupled receptors that are activated by adenosine diphosphate (ADP). Their activation in smooth muscle is often associated with intricate signaling pathways that can lead to either contraction or relaxation, depending on the specific tissue and context. These application notes provide a comprehensive overview of the use of this compound in studying smooth muscle relaxation, complete with detailed experimental protocols and data presentation.
Mechanism of Action
In the context of smooth muscle, the P2Y1 receptor is a key component of purinergic signaling. When activated by its endogenous ligand ADP, the P2Y1 receptor, being coupled to the Gq alpha subunit, initiates a signaling cascade involving the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The subsequent increase in intracellular Ca2+ concentration is a primary trigger for smooth muscle contraction.
However, in certain smooth muscle tissues, such as the colon, activation of P2Y1 receptors has been shown to mediate relaxation.[3][4] This relaxation is often part of an inhibitory neuromuscular transmission pathway. This compound, by selectively blocking the P2Y1 receptor, prevents ADP from initiating this signaling cascade. This antagonistic action allows researchers to isolate and study the specific contribution of the P2Y1 receptor to the overall smooth muscle response, distinguishing it from the effects of other receptors and signaling pathways that may be simultaneously activated.
Applications in Smooth Muscle Research
This compound is a critical tool for investigating the nuanced role of P2Y1 receptors in various smooth muscle tissues, including:
-
Gastrointestinal Smooth Muscle: To study inhibitory neuromuscular transmission and its role in gut motility.[3][4]
-
Vascular Smooth Muscle: To dissect the contribution of P2Y1 receptors to vasodilation and the regulation of blood pressure.
-
Airway Smooth Muscle: To explore the potential involvement of P2Y1 receptors in bronchorelaxation and respiratory physiology.
By using this compound, researchers can:
-
Characterize the P2Y1 receptor subtype involved in a specific smooth muscle response.
-
Quantify the contribution of P2Y1 receptor activation to agonist-induced or nerve-mediated relaxation.
-
Screen for novel therapeutic agents that target the P2Y1 receptor for conditions related to smooth muscle dysregulation.
Data Presentation
The following table summarizes the quantitative data for this compound, providing key parameters for its use as a P2Y1 receptor antagonist.
| Parameter | Value | Species/Tissue | Reference |
| Ki | 2.5 nM | Recombinant Human P2Y1 Receptor | [1][2] |
| IC50 | 51.6 nM | Recombinant Human P2Y1 Receptor | [1][2] |
| pKB | 8.05 | Human Platelets (ADP-induced aggregation) | [1] |
| IC50 (Relaxation) | 43.9 nM | Rat Colon (EFS-induced relaxation) | [3] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures described, the following diagrams are provided in DOT language.
Experimental Protocols
Protocol 1: Organ Bath Study of Smooth Muscle Relaxation
This protocol describes the use of an isolated organ bath to assess the inhibitory effect of this compound on agonist-induced or electrical field stimulation (EFS)-induced smooth muscle relaxation.
Materials:
-
Isolated smooth muscle tissue (e.g., rat colon, guinea pig ileum, rabbit aorta)
-
Krebs-Henseleit solution (or other appropriate physiological salt solution)
-
This compound
-
Agonist (e.g., ADP, or a stable analog like 2-MeSADP) or Electrical Field Stimulator
-
Isolated organ bath system with force transducer and data acquisition software
-
Carbogen gas (95% O2, 5% CO2)
Procedure:
-
Tissue Preparation:
-
Dissect the desired smooth muscle tissue in cold, oxygenated Krebs-Henseleit solution.
-
Prepare tissue strips or rings of appropriate dimensions.
-
Mount the tissue in the organ bath chambers filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.
-
-
Equilibration:
-
Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram, tissue-dependent).
-
Wash the tissue with fresh Krebs-Henseleit solution every 15-20 minutes during equilibration.
-
-
Induction of Relaxation (Control):
-
Pre-contract the tissue with a contractile agent (e.g., KCl, phenylephrine) if studying relaxation from a tonic contraction.
-
Induce relaxation by adding a P2Y1 agonist (e.g., 2-MeSADP) in a cumulative concentration-response manner or by applying EFS at optimized parameters.
-
Record the maximal relaxation response.
-
-
Incubation with this compound:
-
Wash the tissue thoroughly to remove the agonist and allow it to return to baseline tension.
-
Incubate the tissue with a specific concentration of this compound for a predetermined time (e.g., 30 minutes). For a concentration-response curve, use a range of this compound concentrations (e.g., 1 nM to 10 µM).
-
-
Induction of Relaxation (in the presence of this compound):
-
Repeat the agonist or EFS-induced relaxation protocol in the presence of this compound.
-
Record the relaxation response.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction tension.
-
Compare the concentration-response curves of the agonist in the absence and presence of different concentrations of this compound.
-
Calculate the IC50 of this compound for the inhibition of relaxation.
-
For competitive antagonism, perform a Schild analysis to determine the pA2 value of this compound.
-
Protocol 2: Intracellular Calcium Measurement in Cultured Smooth Muscle Cells
This protocol outlines a method to measure changes in intracellular calcium concentration ([Ca2+]i) in cultured smooth muscle cells in response to a P2Y1 agonist and the inhibitory effect of this compound.
Materials:
-
Cultured smooth muscle cells (e.g., primary aortic smooth muscle cells or a relevant cell line)
-
Fluorescent Ca2+ indicator (e.g., Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
This compound
-
P2Y1 agonist (e.g., 2-MeSADP)
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Fluorescence plate reader or microscope with ratiometric imaging capabilities
-
Pluronic F-127
Procedure:
-
Cell Preparation and Dye Loading:
-
Seed smooth muscle cells onto black-walled, clear-bottom 96-well plates (or glass coverslips for microscopy) and grow to confluence.
-
Wash the cells with HBSS.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS containing a small amount of Pluronic F-127 (e.g., 0.02%) for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBSS to remove extracellular dye and allow for de-esterification for at least 15 minutes.
-
-
Baseline Measurement:
-
Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm) before adding any stimulants.
-
-
Agonist Stimulation (Control):
-
Add the P2Y1 agonist (e.g., 2-MeSADP) to the cells and immediately start recording the fluorescence ratio over time to capture the transient increase in [Ca2+]i.
-
-
Inhibition with this compound:
-
In separate wells, pre-incubate the Fura-2 loaded cells with various concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 15-30 minutes).
-
After pre-incubation, add the P2Y1 agonist and record the fluorescence ratio over time.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio, which is proportional to the change in [Ca2+]i.
-
Determine the peak increase in the fluorescence ratio in response to the agonist in the absence and presence of this compound.
-
Plot the agonist-induced [Ca2+]i increase as a function of this compound concentration to determine the IC50 for the inhibition of the calcium response.
-
Conclusion
This compound is a powerful and specific antagonist for the P2Y1 receptor, making it an essential tool for researchers investigating the role of purinergic signaling in smooth muscle physiology. The detailed protocols and application notes provided here offer a solid foundation for designing and executing experiments to explore P2Y1-mediated smooth muscle relaxation. The use of this compound will undoubtedly continue to contribute to a deeper understanding of the complex regulatory mechanisms governing smooth muscle function in health and disease.
References
- 1. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of P2Y1 and P2Y11 purinoceptors in parasympathetic inhibition of colonic smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
MRS2279 solubility issues and solutions
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on the solubility of MRS2279, a selective P2Y1 receptor antagonist. It includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and relevant signaling pathway diagrams to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective and high-affinity competitive antagonist of the P2Y1 purinergic receptor.[1][2] It blocks the binding of endogenous agonists like adenosine diphosphate (ADP) to the P2Y1 receptor, thereby inhibiting downstream signaling pathways. The P2Y1 receptor is a Gq/11-coupled receptor, and its activation typically leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium.[3][4][5][6][7]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (DMSO).[1] The diammonium salt form of this compound is noted to have enhanced water solubility and stability.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term storage, this compound should be stored at -20°C.[8][1] Stock solutions, once prepared, should also be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent | Maximum Concentration | Notes |
| Water | 100 mM[5] | The diammonium salt form offers enhanced water solubility and stability. |
| DMSO | Soluble[1] | A common solvent for creating concentrated stock solutions. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or high-purity DMSO
-
Vortex mixer
-
Ultrasonic bath
-
Sterile microcentrifuge tubes
Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution. The molecular weight of this compound (as the diammonium salt) is 503.78 g/mol .[8][2]
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add solvent: Add the appropriate volume of sterile water or DMSO to the tube.
-
Dissolve the compound:
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, warm the tube to 37°C for 5-10 minutes.
-
Sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Store the stock solution: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
This protocol provides a general guideline for diluting the this compound stock solution into aqueous buffers or cell culture media.
Materials:
-
Prepared this compound stock solution (e.g., 10 mM in water or DMSO)
-
Sterile physiological buffer (e.g., PBS, HBSS) or cell culture medium
-
Vortex mixer
Procedure:
-
Thaw the stock solution: Thaw the frozen aliquot of the this compound stock solution at room temperature.
-
Perform serial dilutions: It is recommended to perform serial dilutions rather than a single large dilution to minimize the risk of precipitation.
-
Add stock to buffer: Add the required volume of the this compound stock solution to the aqueous buffer or cell culture medium. Crucially, add the stock solution to the buffer while vortexing to ensure rapid and uniform mixing.
-
Final DMSO concentration: If using a DMSO stock solution, ensure the final concentration of DMSO in the assay is kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.
Troubleshooting Guide
Issue 1: this compound powder does not fully dissolve when preparing the stock solution.
-
Question: I've added the solvent to the this compound powder, but I can still see particles in the solution. What should I do?
-
Answer:
-
Increase mixing: Continue to vortex the solution for a longer period.
-
Gentle warming: Warm the solution at 37°C for 10-15 minutes. This can help increase the solubility.
-
Sonication: Use an ultrasonic bath to aid in dissolution. Sonicate for 10-15 minutes.
-
Solvent choice: If you are using water, consider preparing the stock solution in DMSO, which may offer better solubility for highly concentrated solutions.
-
Issue 2: The this compound solution appears cloudy or shows precipitation after dilution in an aqueous buffer.
-
Question: My this compound stock solution was clear, but after diluting it in my cell culture medium, it became cloudy. Why did this happen and how can I fix it?
-
Answer: This is likely due to the compound precipitating out of the aqueous solution, a common issue when diluting a concentrated stock (especially a DMSO stock) into a buffer with different pH or ionic strength.
-
Solution 1: Pre-warm the buffer. Warming your physiological buffer or cell culture medium to 37°C before adding the this compound stock can sometimes prevent precipitation.
-
Solution 2: Modify the dilution method. Instead of adding a small volume of stock to a large volume of buffer, try adding the buffer to the stock solution in smaller, incremental amounts while continuously vortexing.
-
Solution 3: Use a lower concentration stock. If precipitation persists, consider preparing a less concentrated initial stock solution.
-
Solution 4: Check the final DMSO concentration. Ensure the final DMSO concentration is as low as possible. High local concentrations of DMSO during dilution can cause the compound to crash out.
-
Visual Guides
Caption: P2Y1 Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: A typical experimental workflow for using this compound.
Caption: Troubleshooting decision tree for this compound solubility issues.
References
- 1. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 2. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nucleoside Analogs: A Review of Its Source and Separation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
Potential off-target effects of MRS2279
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS2279, a selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound is a highly selective and potent competitive antagonist of the P2Y1 receptor, which is a G-protein coupled receptor activated by adenosine diphosphate (ADP).
Q2: What is the selectivity profile of this compound?
A2: this compound displays high selectivity for the human P2Y1 receptor. Studies have shown that it does not significantly block nucleotide signaling at other P2Y receptors, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[1][2][3][4]
Q3: Are there any known off-target effects of this compound?
A3: Based on currently available literature, this compound is considered a very selective P2Y1 receptor antagonist.[1][2][3][4] There are no significant, frequently reported off-target effects on other receptor families, ion channels, or enzymes in published studies. However, as with any pharmacological tool, the possibility of off-target effects in a specific experimental system cannot be entirely excluded, especially at high concentrations.
Q4: What are the recommended working concentrations for this compound?
A4: The optimal concentration of this compound will vary depending on the experimental system and the concentration of the P2Y1 agonist being used. Due to its high affinity (Ki = 2.5 nM, IC50 = 51.6 nM), concentrations in the low nanomolar to low micromolar range are typically effective.[1][2][3][4] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific application.
Q5: How should I prepare and store this compound?
A5: this compound is typically soluble in water up to 100 mM. For long-term storage, it is recommended to store the compound at -20°C.[1] Always refer to the manufacturer's datasheet for specific instructions on solubility and storage.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected or inconsistent results | Potential Off-Target Effects: Although not widely reported, high concentrations of any pharmacological agent can lead to off-target effects. | 1. Confirm On-Target Activity: Ensure that the observed effect is reversible by a P2Y1 receptor agonist in a concentration-dependent manner. 2. Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the minimal concentration of this compound required to achieve the desired level of P2Y1 antagonism. 3. Employ a Structurally Unrelated Antagonist: Use a different, structurally distinct P2Y1 antagonist (e.g., MRS2500) to confirm that the observed biological effect is due to P2Y1 receptor blockade and not a chemical artifact of this compound. 4. Control Experiments: In cell-based assays, include a control cell line that does not express the P2Y1 receptor to test for non-specific effects.[5] |
| Lack of inhibitory effect | Agonist Concentration Too High: The concentration of the P2Y1 agonist may be too high for effective competition by this compound. | 1. Optimize Agonist Concentration: Perform an agonist dose-response curve and choose a concentration that is at or near the EC50 for your inhibition studies. 2. Increase this compound Concentration: If optimizing the agonist concentration is not feasible, cautiously increase the concentration of this compound. |
| Compound Degradation: Improper storage or handling may have led to the degradation of this compound. | 1. Use Freshly Prepared Solutions: Prepare fresh stock solutions of this compound. 2. Verify Storage Conditions: Ensure that the compound has been stored according to the manufacturer's recommendations. | |
| Cellular/Tissue Specific Factors: The expression level of the P2Y1 receptor or the presence of nucleotide-metabolizing enzymes in your system may influence the effectiveness of this compound.[6] | 1. Confirm P2Y1 Expression: Verify the presence of the P2Y1 receptor in your experimental model using techniques such as qPCR, Western blot, or radioligand binding. 2. Consider Ectonucleotidase Activity: Be aware that ectonucleotidases can degrade the P2Y1 agonist (ADP), potentially affecting the apparent potency of this compound.[6] |
Data Presentation
Table 1: Selectivity Profile of this compound at P2Y Receptors
| Receptor | Species | Assay Type | This compound Affinity/Potency | Reference |
| P2Y1 | Human | Radioligand Binding (Ki) | 2.5 nM | [1][2][3][4] |
| Human | Functional Antagonism (IC50) | 51.6 nM | [1][2][3][4] | |
| Human | Platelet Aggregation (pKB) | 8.05 | [1][2][3][4] | |
| Turkey | Inositol Phosphate Formation (pKB) | 7.75 | [3][7] | |
| P2Y2 | Human | Functional Assay | No effect | [1][2][3][4] |
| P2Y4 | Human | Functional Assay | No effect | [1][2][3][4] |
| P2Y6 | Human | Functional Assay | No effect | [1][2][3][4] |
| P2Y11 | Human | Functional Assay | No effect | [1][2][3][4] |
| P2Y12 | Human | Functional Assay | No effect | [1][2][3][4] |
Experimental Protocols
Radioligand Binding Assay for P2Y1 Receptor Affinity
This protocol is a generalized procedure based on methodologies described in the literature for determining the binding affinity of this compound.[5][8]
-
Membrane Preparation:
-
Culture cells expressing the P2Y1 receptor (e.g., Sf9 insect cells with recombinant human P2Y1-R, or 1321N1 human astrocytoma cells).
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 0.5-1 mg/mL.
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of radiolabeled this compound (e.g., [3H]this compound) to each well.
-
Add increasing concentrations of unlabeled this compound (for competition binding) or a single high concentration for non-specific binding determination.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate at a controlled temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (typically 30-60 minutes).
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the Ki value of this compound.
-
Visualizations
Caption: P2Y1 Receptor Signaling and Point of Inhibition by this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. MRS 2279, Selective, high affinity P2Y1 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MRS 2279 | CAS:367909-40-8 | Selective, high affinity P2Y1 antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
MRS2279 stability in solution and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of MRS2279.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
For long-term storage, solid this compound should be kept in a dry, dark environment at -20°C.[1] For short-term storage (days to weeks), 0-4°C is acceptable.[1]
Q2: What is the recommended solvent for reconstituting this compound?
This compound is soluble in water up to 100 mM and also soluble in DMSO.[1][2] The diammonium salt form of this compound is noted to have enhanced water solubility and stability.[3][4]
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions on the day of use.[2] If necessary to prepare them in advance, they must be sealed and stored at -20°C or below, where they can be stable for several months.[2] For aqueous solutions, warming the tube at 37°C and using an ultrasonic bath can aid in achieving higher solubility.[2]
Q4: How stable is this compound in a stock solution?
Stock solutions stored at -20°C can be kept for several months.[2] However, for optimal performance, it is always recommended to use freshly prepared solutions.
Q5: Can I store this compound solutions at room temperature?
While the product is stable enough for a few weeks during ordinary shipping at ambient temperatures, it is not recommended to store solutions at room temperature for extended periods.[1] For any unused solution, it is best to store it at -20°C.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Difficulty dissolving the compound | The compound may not be fully soluble at the desired concentration. | Warm the solution gently (e.g., at 37°C) and use an ultrasonic bath to aid dissolution.[2] Consider using the diammonium salt form for enhanced water solubility.[3][4] |
| Inconsistent experimental results | The compound may have degraded due to improper storage or handling of the solution. | Always use freshly prepared solutions for your experiments. If using a stored stock solution, ensure it has been stored properly at -20°C and minimize freeze-thaw cycles. |
| Precipitation observed in the stock solution after thawing | The compound may have come out of solution during freezing. | Before use, bring the stock solution to room temperature and vortex to ensure it is fully dissolved. If precipitation persists, gentle warming and sonication may be necessary. |
Data Summary
This compound Storage and Solubility
| Parameter | Condition | Reference |
| Long-Term Storage (Solid) | -20°C, dry and dark | [1] |
| Short-Term Storage (Solid) | 0 - 4°C (days to weeks) | [1] |
| Stock Solution Storage | -20°C for several months | [2] |
| Shipping Condition | Ambient temperature | [1] |
| Solubility | Soluble to 100 mM in water | [2] |
| Soluble in DMSO | [1] |
Experimental Protocols & Visualizations
General Experimental Workflow for a Cell-Based Assay
The following diagram outlines a general workflow for utilizing this compound as a P2Y1 receptor antagonist in a typical cell-based assay, such as measuring changes in intracellular calcium or inositol phosphate formation.
P2Y1 Receptor Signaling Pathway
This compound is a selective antagonist of the P2Y1 receptor. The diagram below illustrates the canonical Gq-coupled signaling pathway activated by P2Y1 agonists like ADP, which is inhibited by this compound.
References
Technical Support Center: Ensuring Experimental Success with MRS2279
Welcome to the technical support center for MRS2279. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the degradation of this compound, a selective and high-affinity P2Y1 receptor antagonist. By ensuring the stability and integrity of this compound, you can achieve more reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs) - Understanding this compound Stability
Q1: What is the primary cause of this compound degradation in biological experiments?
A: The primary cause of degradation for this compound and similar nucleotide analogues in biological assays is enzymatic hydrolysis by ectonucleotidases.[1][2][3] These enzymes are present on the cell surface and in biological fluids like plasma and serum, where they rapidly metabolize extracellular nucleotides.[2][3] This can reduce the effective concentration of this compound at the P2Y1 receptor, leading to weaker-than-expected antagonism.
Q2: How should I properly store powdered this compound?
A: Proper storage is critical to maintain the long-term stability of solid this compound.[4] The compound is stable for over two years if stored correctly.[4] For detailed storage conditions, please refer to the summary table below.
Q3: What is the best practice for preparing and storing stock solutions?
A: Stock solutions should be prepared in an appropriate solvent, aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored at low temperatures.[4] The diammonium salt form of this compound offers enhanced water solubility and stability compared to the free form.[5]
Q4: Is there a significant difference between the this compound free form and its diammonium salt?
A: Yes. While both forms exhibit comparable biological activity at equivalent molar concentrations, the diammonium salt form of this compound has significantly better water solubility (up to 100 mM) and generally boasts enhanced stability.[5] For aqueous buffers, using the salt form is highly recommended. For organic solvents like DMSO, either form is acceptable.[4]
Data Presentation: Storage and Pharmacological Parameters
For ease of reference, key quantitative data regarding the storage and pharmacological properties of this compound are summarized below.
Table 1: Storage Recommendations for this compound
| Form | Condition | Temperature | Duration | Recommendations |
| Solid | Long-term | -20°C | Months to Years | Keep dry and protected from light.[4] |
| Short-term | 0 - 4°C | Days to Weeks | Keep dry and protected from light.[4] | |
| Stock Solution | Long-term | -20°C | Months | Aliquot to avoid freeze-thaw cycles.[4] |
| Short-term | 0 - 4°C | Days to Weeks | Use for immediate experimental needs.[4] |
Table 2: Key Pharmacological Parameters of this compound
| Parameter | Value | Description |
| Ki | 2.5 nM | Inhibitor constant, a measure of binding affinity.[5] |
| IC50 | 51.6 nM | Concentration causing 50% inhibition of a specific biological function.[5] |
| pKB | 8.05 | The negative logarithm of the antagonist dissociation constant, indicating potency in functional assays (e.g., ADP-induced platelet aggregation). |
| Kd | 4 - 16 nM | Dissociation constant from radioligand binding assays, indicating affinity for the receptor.[6] |
Troubleshooting Guide: Preventing Degradation During Experiments
This guide addresses common issues encountered during experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or weaker-than-expected antagonist activity | Enzymatic Degradation: The compound is being hydrolyzed by ectonucleotidases in the assay medium (e.g., serum, plasma, cell lysates).[2] | 1. Reduce Temperature: Conduct binding assays at 4°C to slow enzymatic activity.[7]2. Minimize Incubation Time: Use the shortest possible incubation time that allows for receptor binding.3. Use Enzyme Inhibitors: Consider adding broad-spectrum phosphatase inhibitors or chelating agents like EDTA, which can inhibit divalent cation-dependent nucleotidases.[2]4. Optimize Assay Medium: If possible, use serum-free media or purified protein systems to reduce enzymatic content. |
| Poor reproducibility between experiments | 1. Inconsistent Handling: Multiple freeze-thaw cycles are degrading the stock solution.2. Solution Age: Stock solutions stored for extended periods, even at low temperatures, may degrade over time. | 1. Aliquot Stock Solutions: Prepare single-use aliquots immediately after dissolving the compound to prevent degradation from repeated temperature changes.2. Prepare Fresh Solutions: For highly sensitive experiments, prepare fresh solutions from solid powder on the day of the experiment.3. Standardize Protocols: Ensure consistent timing, temperature, and handling procedures across all experiments. |
| High background or non-specific effects | Degradation Products: Metabolites of this compound may have off-target activity. Studies on similar P2Y1 compounds show that their metabolites can interact with other receptors, such as adenosine receptors.[2] | 1. Verify Compound Purity: Use HPLC to check the integrity of your stock solution, especially if it has been stored for a long time.2. Run Proper Controls: Include vehicle-only controls and agonist-only controls to establish baseline and maximal responses.3. Use a structurally different P2Y1 antagonist (e.g., MRS2500) to confirm that the observed effect is specific to P2Y1 inhibition.[1] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solutions
-
Weighing: Carefully weigh the required amount of this compound powder in a sterile microfuge tube.
-
Solvent Selection:
-
For DMSO Stocks (e.g., 10 mM): Add the appropriate volume of high-purity, anhydrous DMSO. Vortex thoroughly until fully dissolved.
-
For Aqueous Stocks (e.g., 10 mM): Use the diammonium salt form for improved solubility.[5] Dissolve in sterile, nuclease-free water or a suitable buffer (e.g., HEPES, pH 7.4). Vortex thoroughly.
-
-
Aliquoting: Dispense the stock solution into single-use, low-protein-binding microfuge tubes.
-
Storage: Immediately store aliquots at -20°C for routine use or -80°C for long-term storage. Protect from light.
Protocol 2: General In Vitro Cell-Based Assay (Calcium Mobilization)
-
Cell Plating: Plate cells expressing the P2Y1 receptor in a black-walled, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Dye Loading: Wash cells with a buffered salt solution (e.g., HBSS). Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Cell Washing: Gently wash the cells to remove any extracellular dye.
-
Antagonist Incubation (Critical Step):
-
Prepare serial dilutions of this compound in the assay buffer immediately before use.
-
Add the diluted this compound to the wells and pre-incubate for the desired time (e.g., 15-30 minutes). To minimize degradation, perform this step at room temperature or 4°C if the experimental setup allows.
-
-
Agonist Stimulation: Place the plate in a fluorescence plate reader. Add a P2Y1 agonist (e.g., ADP or 2-MeSADP) to stimulate the receptor and immediately begin recording fluorescence intensity.[8]
-
Data Analysis: Measure the peak fluorescence response and calculate the inhibition of the agonist-induced signal at each concentration of this compound to determine the IC50 value.[9]
Visualizations: Pathways and Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a Gq protein-coupled receptor (GPCR).[10] Its activation by ADP initiates a signaling cascade that leads to an increase in intracellular calcium, which is a key event in cellular responses like platelet aggregation.[10][11]
Caption: Canonical P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Recommended Experimental Workflow to Minimize Degradation
Following a standardized workflow is essential for reproducibility and for minimizing compound degradation.
Caption: A standardized workflow highlighting critical steps to prevent this compound degradation.
Logical Troubleshooting Flowchart
If you encounter unexpected results, this flowchart can help diagnose potential issues related to compound stability.
Caption: A troubleshooting flowchart to diagnose issues related to this compound stability.
References
- 1. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleotide P2Y1 receptor agonists are in vitro and in vivo prodrugs of A1/A3 adenosine receptor agonists: implications for roles of P2Y1 and A1/A3 receptors in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ectonucleotidases and purinergic receptors in mouse prostate gland - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Drug-like Antagonists of P2Y Receptor Subtypes: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are P2Y1 agonists and how do they work? [synapse.patsnap.com]
Interpreting unexpected results with MRS2279
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using MRS2279, a selective P2Y1 receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective and high-affinity competitive antagonist for the P2Y1 purinergic receptor.[1][2][3] It functions by binding to the P2Y1 receptor, thereby preventing the binding of its endogenous agonist, adenosine diphosphate (ADP). This blockade inhibits the downstream signaling cascade typically initiated by ADP binding.[2] Notably, this compound has been shown to act as an inverse agonist, meaning it can reduce the basal or constitutive activity of the P2Y1 receptor in the absence of an agonist.[4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the P2Y1 receptor over other P2Y receptor subtypes, including P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[1][2][3] This specificity is crucial for targeted experimental outcomes and minimizes the potential for confounding off-target effects within the P2Y receptor family.
Q3: How should I store and handle this compound?
For short-term storage (days to weeks), this compound should be kept in a dry, dark place at 0 - 4°C. For long-term storage (months to years), it is recommended to store it at -20°C.[5] The diammonium salt form of this compound generally offers enhanced water solubility and stability.[2] Stock solutions can be prepared in water (up to 100 mM) or DMSO.[1][5] It is recommended to aliquot and store stock solutions at -20°C to avoid repeated freeze-thaw cycles.
Quantitative Data Summary
| Parameter | Value | Cell/System | Reference |
| Ki | 2.5 nM | --- | [1][2][3] |
| IC50 | 51.6 nM | --- | [1][2][3] |
| pKB | 8.05 | ADP-promoted platelet aggregation | [1][2][3] |
| pKb | 7.75 | 2-MeSADP-stimulated inositol phosphate formation in turkey erythrocyte membranes | [2] |
| pKb | 8.10 | Human P2Y1 receptor in 1321N1 human astrocytoma cells | [2] |
Signaling Pathways and Experimental Workflows
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11.[6] Upon activation by an agonist like ADP, it initiates a signaling cascade that leads to the mobilization of intracellular calcium.
Experimental Workflow: Characterizing this compound Activity
This workflow outlines the key steps to characterize the antagonist activity of this compound in a cell-based assay.
Troubleshooting Unexpected Results
Unexpected results can arise from various factors, from experimental design to the inherent properties of the compound and biological system.
Troubleshooting Flowchart
Detailed Troubleshooting Guide
Issue 1: Lower than expected potency of this compound.
-
Possible Cause: Degradation of this compound.
-
Possible Cause: Suboptimal assay conditions.
-
Solution:
-
Incubation Time: Optimize the pre-incubation time of this compound with the cells before adding the agonist.
-
Agonist Concentration: Use an agonist concentration at or near the EC80 to ensure a robust signal that can be effectively antagonized.
-
Cell Density: Titrate the number of cells per well to ensure an optimal signal-to-background ratio.
-
-
-
Possible Cause: High constitutive P2Y1 receptor activity (Inverse Agonism).
-
Solution: The P2Y1 receptor can exhibit constitutive (agonist-independent) activity.[4] In systems with high receptor expression, this can lead to a high basal signal. As an inverse agonist, this compound will decrease this basal signal.[4] Measure the effect of this compound in the absence of an agonist to determine if it is acting as an inverse agonist in your system.
-
Issue 2: this compound shows no effect.
-
Possible Cause: Lack of functional P2Y1 receptor expression.
-
Solution: Confirm P2Y1 receptor expression and functionality in your cell system using a validated positive control agonist (e.g., 2-MeSADP). Verify receptor expression at the protein level (e.g., Western blot) or mRNA level (e.g., qPCR).
-
-
Possible Cause: Poor cell health or viability.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase. Perform a cell viability assay (e.g., trypan blue exclusion) to confirm cell health.
-
-
Possible Cause: this compound insolubility.
-
Solution: Although the diammonium salt is water-soluble, ensure that this compound is fully dissolved in your assay buffer and not precipitating at the concentrations used.[2] Visually inspect solutions for any precipitate.
-
Issue 3: Suspected off-target effects.
-
Possible Cause: Interaction with other purinergic receptors.
-
Solution: While this compound is highly selective for P2Y1, at very high concentrations, the possibility of interacting with other receptors cannot be entirely ruled out. If possible, test the effect of this compound in cell lines expressing other P2Y subtypes.
-
-
Possible Cause: Interaction with non-P2Y receptors or enzymes.
-
Solution:
-
Adenosine Receptors: As a purine derivative, consider potential interactions with adenosine receptors, which are also G-protein coupled.[7][8][9][10] Use selective adenosine receptor antagonists to rule out this possibility.
-
Ectonucleotidases: These enzymes are present on the cell surface and can metabolize nucleotides. While this compound is a stable analog, its interaction with these enzymes is a theoretical possibility.
-
-
-
Possible Cause: Non-specific effects on the cell membrane or signaling machinery.
-
Solution: Use a control cell line that does not express the P2Y1 receptor to determine if the observed effects are P2Y1-dependent.
-
Experimental Protocols
Intracellular Calcium Mobilization Assay (Fluo-4)
This protocol describes a method to measure changes in intracellular calcium concentration in response to P2Y1 receptor activation and its inhibition by this compound using the fluorescent dye Fluo-4 AM.[5][11][12][13][14]
Materials:
-
P2Y1-expressing cells (adherent or suspension)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluo-4 AM dye
-
Pluronic F-127 (optional, aids in dye solubilization)
-
Probenecid (optional, anion transport inhibitor to prevent dye leakage)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
P2Y1 agonist (e.g., ADP or 2-MeSADP)
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution in assay buffer. The final concentration of Fluo-4 AM is typically 2-5 µM. Pluronic F-127 (at a final concentration of 0.02-0.04%) can be included to aid dye loading. Probenecid (1-2.5 mM) can also be added to prevent dye extrusion.
-
Remove the culture medium and add the Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.[11][12]
-
-
Cell Washing:
-
Gently wash the cells twice with assay buffer to remove extracellular dye.
-
Add fresh assay buffer to each well.
-
-
Assay:
-
Prepare a compound plate with serial dilutions of this compound and a constant concentration of the P2Y1 agonist (typically at its EC80).
-
Place the cell plate in the fluorescence plate reader and allow it to equilibrate.
-
Add the this compound solutions (or vehicle control) to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes).
-
Initiate the calcium measurement and, after establishing a stable baseline, add the P2Y1 agonist.
-
Record the fluorescence signal (Excitation: ~490 nm, Emission: ~525 nm) over time.[11]
-
Adenylyl Cyclase Activity Assay (cAMP HTRF)
This protocol outlines a method to measure the inhibition of adenylyl cyclase by a Gi-coupled receptor, which can be adapted to study the lack of effect of the Gq-coupled P2Y1 receptor on this pathway. This is useful for confirming the selectivity of this compound and ensuring it does not interact with Gi-coupled P2Y receptors.[2][3][15][16]
Materials:
-
Cells expressing the P2Y receptor of interest
-
White, low-volume 384-well plates
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
This compound
-
P2Y agonist
-
Forskolin (to stimulate adenylyl cyclase)
-
HTRF-compatible plate reader
Procedure:
-
Cell Preparation:
-
Harvest and resuspend cells in stimulation buffer.
-
Dispense the cell suspension into the wells of the microplate.[16]
-
-
Compound Addition:
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Add the P2Y agonist. For a Gi-coupled receptor, this would be the test condition. For confirming P2Y1 selectivity, you would use a P2Y12 agonist as a positive control in separate wells.
-
Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for the time specified in the kit protocol (typically 30-60 minutes).[16]
-
-
Detection:
-
Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at both 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the cAMP concentration based on a standard curve.
-
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. researchgate.net [researchgate.net]
- 4. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. Distinct Signaling Patterns of Allosteric Antagonism at the P2Y1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adenosine receptors as drug targets — what are the challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Adenosine and its receptors as therapeutic targets: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Introduction to Adenosine Receptors as Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hellobio.com [hellobio.com]
- 12. content.abcam.com [content.abcam.com]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. agilent.com [agilent.com]
- 15. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Overcoming Poor Solubility of MRS2279 Free Acid
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals experiencing solubility issues with MRS2279 free acid.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving this compound free acid. What are the recommended starting solvents?
A1: this compound free acid has poor aqueous solubility. It is recommended to first attempt dissolving the compound in an organic solvent such as DMSO or ethanol before making further dilutions into your aqueous experimental buffer. For many poorly soluble drugs, creating a high-concentration stock solution in an organic solvent is the first step.[1]
Q2: Why is my this compound free acid precipitating when I add it to my cell culture medium?
A2: Precipitation upon dilution of a DMSO stock into aqueous media is a common issue for poorly soluble compounds.[1] This occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution. To mitigate this, ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (typically <0.5%) and that the final concentration of this compound does not exceed its aqueous solubility limit. It can be beneficial to add the stock solution to the media while vortexing to ensure rapid mixing.
Q3: Is there a more soluble form of this compound available?
A3: Yes, the diammonium salt of this compound is known to have enhanced water solubility and stability compared to the free acid form.[2] While both forms exhibit comparable biological activity at equivalent molar concentrations, the salt form is often preferred for easier handling in aqueous solutions.[2]
Q4: Can I use heat or sonication to help dissolve this compound free acid?
A4: Yes, gentle warming and sonication can aid in the dissolution of poorly soluble compounds. It is suggested to warm the solution at 37°C and use an ultrasonic bath to facilitate dissolution.[3] However, it is crucial to be mindful of the compound's stability under these conditions. Prolonged exposure to heat may degrade the compound.
Q5: What is the expected stability of this compound in solution?
A5: Stock solutions of this compound prepared in an appropriate organic solvent can generally be stored at -20°C for several months.[3] It is recommended to prepare and use aqueous solutions on the same day.[3] If storage of aqueous solutions is necessary, they should be sealed and stored at -20°C.[3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Compound will not dissolve in aqueous buffer. | This compound free acid has inherently low aqueous solubility. | Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol first. Then, dilute the stock solution into the aqueous buffer. |
| Precipitation occurs after diluting the organic stock solution into aqueous media. | The solubility limit of the compound in the final aqueous solution has been exceeded. | - Decrease the final concentration of this compound. - Ensure the organic solvent concentration in the final solution is minimal (<0.5%). - Add the stock solution to the aqueous media while vigorously vortexing. |
| Inconsistent experimental results. | The compound may not be fully dissolved, leading to inaccurate concentrations. | Visually inspect your solution for any particulate matter before use. If necessary, briefly centrifuge the tube and check for a pellet. Consider filtration if appropriate for your application. Always use fresh dilutions from a well-dissolved stock. |
| Loss of compound activity over time. | The compound may be degrading in solution. | Prepare fresh aqueous solutions for each experiment.[3] Store stock solutions in small aliquots at -20°C to avoid repeated freeze-thaw cycles. |
Quantitative Data
Solubility of this compound Forms
| Compound Form | Solvent | Reported Solubility | Notes |
| This compound Diammonium Salt | Water | Up to 100 mM | The salt form offers significantly higher aqueous solubility. |
| This compound Free Acid | Aqueous Buffers | Low | Specific quantitative data is limited. Solubility is expected to be significantly lower than the salt form. |
| This compound Free Acid | DMSO | Soluble | A common solvent for preparing high-concentration stock solutions. |
| This compound Free Acid | Ethanol | Soluble | An alternative organic solvent for stock solution preparation. |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound Free Acid
-
Weigh the desired amount of this compound free acid powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in an ultrasonic bath for 5-10 minutes.
-
Gentle warming at 37°C for a short period may also be applied.[3]
-
Visually inspect the solution to ensure there is no visible particulate matter.
-
Store the stock solution in aliquots at -20°C.
Protocol 2: Preparation of Working Solutions in Aqueous Media
-
Thaw a frozen aliquot of the this compound stock solution at room temperature.
-
Pre-warm the aqueous experimental medium (e.g., cell culture medium or buffer) to the desired temperature (e.g., 37°C).
-
While vortexing the aqueous medium, add the required volume of the this compound stock solution to achieve the final desired concentration. Note: It is crucial to add the stock solution to the medium, not the other way around, to minimize precipitation.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below the level that affects your experimental system (typically <0.5%).
-
Use the freshly prepared working solution immediately for your experiments.
Visualizations
Caption: P2Y1 Receptor Signaling Pathway Inhibition by this compound.
Caption: Workflow for Preparation and Use of this compound.
References
Validation & Comparative
A Head-to-Head Comparison of MRS2279 and MRS2500 for P2Y1 Receptor Antagonism
For researchers, scientists, and drug development professionals, the selection of a potent and selective antagonist is critical for the accurate investigation of the P2Y1 purinergic receptor's role in physiology and disease. This guide provides an objective comparison of two widely used P2Y1 antagonists, MRS2279 and MRS2500, supported by experimental data to inform your research decisions.
This compound and MRS2500 are both adenosine-based nucleotide analogues that act as competitive antagonists at the P2Y1 receptor. However, subtle structural differences between the two compounds result in a significant disparity in their potency, with MRS2500 consistently demonstrating superior affinity and inhibitory activity.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative parameters for this compound and MRS2500, highlighting the enhanced potency of MRS2500.
| Parameter | This compound | MRS2500 | Reference(s) |
| Binding Affinity (Ki) | 2.5 nM | 0.78 nM | [1][2][3][4] |
| IC50 (General) | 51.6 nM | - | [1][2][3][4] |
| IC50 (ADP-induced Platelet Aggregation) | - | 0.95 nM | [5] |
| pKB (ADP-promoted Platelet Aggregation) | 8.05 | - | [2] |
| pKB (Human P2Y1 Receptor in 1321N1 cells) | 8.10 | - | [2] |
| pKB (2-MeSADP-stimulated IP formation) | 7.75 | - | [2] |
At a Glance: Key Differences
-
Potency: MRS2500 exhibits a significantly higher binding affinity (lower Ki value) for the P2Y1 receptor compared to this compound.[1][2][3][4] This translates to a much lower concentration of MRS2500 being required to achieve the same level of receptor antagonism.
-
Inhibitory Concentration: In functional assays, such as the inhibition of ADP-induced platelet aggregation, MRS2500 is effective at nanomolar concentrations, whereas this compound's potency is in the higher nanomolar range.[5]
-
Selectivity: Both compounds are highly selective for the P2Y1 receptor over other P2Y receptor subtypes (P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12).[1][2][3][5]
P2Y1 Receptor Signaling Pathway
The P2Y1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gq. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling pathway is crucial in various physiological processes, most notably platelet aggregation.
Experimental Protocols
Detailed methodologies for key experiments used to characterize and compare this compound and MRS2500 are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of the antagonists for the P2Y1 receptor.
Methodology:
-
Membrane Preparation: Cell membranes expressing the human P2Y1 receptor (e.g., from Sf9 or CHO cells) are prepared by homogenization and centrifugation.
-
Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]this compound or [¹²⁵I]MRS2500) and a range of concentrations of the unlabeled antagonist (this compound or MRS2500).[6][7][8] Non-specific binding is determined in the presence of a high concentration of an unlabeled P2Y1 agonist or antagonist.
-
Filtration: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioactivity.[6][7]
-
Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then analyzed using non-linear regression to determine the IC50 value of the antagonist. The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
Platelet Aggregation Assay
This functional assay measures the ability of the antagonists to inhibit ADP-induced platelet aggregation.
Methodology:
-
Blood Collection and Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected from healthy donors into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).[9] Platelet-rich plasma (PRP) is obtained by centrifuging the blood at a low speed (e.g., 200 x g for 15 minutes). Platelet-poor plasma (PPP) is prepared by a second, high-speed centrifugation (e.g., 2000 x g for 10 minutes) and is used to set the 100% aggregation baseline.[9][10]
-
Aggregation Measurement: Platelet aggregation is measured using a light transmission aggregometer. A sample of PRP is placed in a cuvette with a stir bar and warmed to 37°C.[11]
-
Antagonist Incubation: The PRP is pre-incubated with varying concentrations of this compound or MRS2500 for a specified time.
-
Induction of Aggregation: A submaximal concentration of ADP is added to the PRP to induce platelet aggregation.
-
Data Recording and Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The IC50 value for each antagonist is determined by plotting the percentage of inhibition of aggregation against the antagonist concentration.
Calcium Mobilization Assay
This assay assesses the ability of the antagonists to block the ADP-induced increase in intracellular calcium concentration, a key event in P2Y1 receptor signaling.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the P2Y1 receptor (e.g., 1321N1 human astrocytoma cells) are plated in a 96-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, which increases its fluorescence intensity upon binding to calcium.[12][13]
-
Antagonist Pre-incubation: The cells are washed to remove excess dye and then pre-incubated with different concentrations of this compound or MRS2500.
-
Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A solution of ADP is added to the wells to stimulate the P2Y1 receptors, and the resulting change in fluorescence is measured in real-time.
-
Data Analysis: The increase in fluorescence intensity reflects the rise in intracellular calcium. The inhibitory effect of the antagonists is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the antagonist concentration.
Inositol Phosphate Formation Assay
This assay directly measures a downstream product of P2Y1 receptor activation.
Methodology:
-
Cell Labeling: Cells expressing the P2Y1 receptor are incubated with myo-[³H]inositol to radiolabel the cellular inositol phosphate pools.
-
Antagonist Treatment: The cells are pre-incubated with various concentrations of this compound or MRS2500 in the presence of LiCl, which inhibits the breakdown of inositol monophosphates.
-
Agonist Stimulation: The cells are then stimulated with ADP to activate the P2Y1 receptors and induce the production of inositol phosphates.
-
Extraction and Separation: The reaction is stopped, and the total inositol phosphates are extracted. The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification and Analysis: The radioactivity of the eluted fractions is measured by scintillation counting. The ability of the antagonists to inhibit ADP-stimulated inositol phosphate accumulation is determined, and IC50 values are calculated.
Conclusion
Both this compound and MRS2500 are valuable tools for studying the P2Y1 receptor. However, the experimental data unequivocally demonstrate that MRS2500 is a significantly more potent antagonist than this compound.[5][14] Its higher affinity and lower effective concentration in functional assays make it the preferred choice for studies requiring maximal and precise inhibition of the P2Y1 receptor. The choice between these two antagonists will ultimately depend on the specific requirements of the experimental design and the desired level of receptor blockade. For researchers aiming for high-potency and stable P2Y1 receptor inhibition, particularly in in vivo studies, MRS2500 is the superior option.[15]
References
- 1. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medkoo.com [medkoo.com]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Two disparate ligand binding sites in the human P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. diagnostica.cz [diagnostica.cz]
- 11. ahajournals.org [ahajournals.org]
- 12. mdpi.com [mdpi.com]
- 13. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 14. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MRS2500 [2-iodo-N6-methyl-(N)-methanocarba-2'-deoxyadenosine-3',5'-bisphosphate], a potent, selective, and stable antagonist of the platelet P2Y1 receptor with strong antithrombotic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of MRS2279 and Other P2Y1 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the P2Y1 receptor antagonist MRS2279 with other notable alternatives, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate antagonist for their specific experimental needs.
The P2Y1 receptor, a Gq-coupled purinergic receptor activated by adenosine diphosphate (ADP), plays a pivotal role in platelet aggregation and thrombosis. Consequently, its antagonists are valuable tools in cardiovascular research and potential therapeutic agents. This guide focuses on the comparative efficacy of this compound, MRS2179, and MRS2500, three widely studied P2Y1 antagonists.
Quantitative Comparison of P2Y1 Antagonists
The following tables summarize the key quantitative parameters for this compound and its comparators, providing a clear overview of their binding affinity, potency, and selectivity.
| Antagonist | K i (nM) | IC 50 (nM) - Platelet Aggregation | pK B | Species | Reference |
| This compound | 2.5 | 51.6 | 8.05 | Human | [1][2] |
| MRS2500 | 0.78 | 0.95 | - | Human | [3][4] |
| MRS2179 | 84 - 102 | - | 6.99 - 7.0 | Turkey, Human | [5][6][7][8] |
Table 1: Binding Affinity and Potency of P2Y1 Antagonists. This table provides a direct comparison of the antagonists' ability to bind to the P2Y1 receptor (Ki) and inhibit its function in a key physiological process (IC50 for platelet aggregation). Lower values indicate higher affinity and potency. The pKB value is another measure of antagonist potency.
| Antagonist | Selectivity Profile | Reference |
| This compound | Selective for P2Y1 over P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors. | [1][2] |
| MRS2500 | Highly selective for P2Y1. | [3] |
| MRS2179 | Selective for P2Y1 over P2X1 (IC50 = 1.15 µM), P2X3 (IC50 = 12.9 µM), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors. | [5][6] |
Table 2: Selectivity of P2Y1 Antagonists. This table outlines the specificity of each antagonist for the P2Y1 receptor compared to other related purinergic receptors. High selectivity is crucial for minimizing off-target effects in experimental systems.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists, it is essential to visualize the P2Y1 signaling pathway and the experimental workflows used to assess their efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. MRS 2500 tetraammonium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MRS 2179 tetrasodium salt | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonistic Effect of MRS2279 on the P2Y1 Receptor: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MRS2279's performance against other P2Y1 receptor antagonists, supported by experimental data and detailed protocols.
This compound has emerged as a potent and selective antagonist for the P2Y1 purinergic receptor, a key player in various physiological processes, including platelet aggregation and neurotransmission. This guide delves into the experimental validation of its antagonistic properties, offering a comparative analysis with other known P2Y1 inhibitors.
Comparative Antagonistic Activity at the P2Y1 Receptor
This compound demonstrates high affinity and potent competitive antagonism at the P2Y1 receptor. The following table summarizes its key performance indicators in comparison to other widely used antagonists.
| Antagonist | Ki (nM) | IC50 (nM) | pKB | Kd (nM) |
| This compound | 2.5[1][2][3][4] | 51.6[1][2][3][4] | 8.05[1][2][3][4] | 4-8[5][6] |
| MRS2500 | 0.78[7] | 0.95[8] | 9.0 | - |
| MRS2179 | 84[5][6] | - | 6.99 | 109[5] |
| PPADS | 6000[5][6] | - | - | - |
Mechanism of Action: Competitive Antagonism
This compound acts as a competitive antagonist at the P2Y1 receptor.[1][2] This means it binds to the same site as the endogenous agonist, adenosine diphosphate (ADP), thereby preventing receptor activation and downstream signaling. Notably, it has been shown to behave as an inverse agonist, reducing the constitutive activity of the P2Y1 receptor.[9] Its selectivity is a key feature, as it shows no significant effect on other P2Y receptors such as P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12.[1][4]
The activation of the P2Y1 receptor, a Gq-coupled receptor, by an agonist like ADP initiates a signaling cascade. This involves the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This compound effectively blocks this entire pathway by preventing the initial agonist binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 3. medkoo.com [medkoo.com]
- 4. rndsystems.com [rndsystems.com]
- 5. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
MRS2279: A Highly Selective P2Y1 Receptor Antagonist with Minimal Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of MRS2279's activity across various purinergic receptors, supported by experimental data and detailed protocols.
This compound is a potent and highly selective competitive antagonist of the P2Y1 purinergic receptor, a key player in platelet aggregation, neurotransmission, and other physiological processes.[1][2][3] Its high affinity for the P2Y1 receptor, with a reported Ki value of 2.5 nM and an IC50 of 51.6 nM, makes it an invaluable tool for studying P2Y1-mediated signaling.[1][2][3] Extensive studies have demonstrated that this compound exhibits minimal cross-reactivity with other P2Y and P2X receptor subtypes, ensuring focused and reliable experimental outcomes.
Comparative Analysis of Receptor Binding Affinity
To objectively assess the selectivity of this compound, a comprehensive review of its binding affinities and functional antagonist activities across a panel of purinergic receptors is crucial. The following table summarizes the available quantitative data.
| Receptor Subtype | Ligand | Assay Type | Species | System | Ki (nM) | IC50 (nM) | pKB | Notes |
| P2Y1 | This compound | Radioligand Binding | Human | Recombinant Sf9 cells | 13 | Antagonist | ||
| P2Y1 | This compound | Radioligand Binding | Human | 2.5 | Antagonist | |||
| P2Y1 | This compound | Functional Assay | Human | 51.6 | 8.05 | Inhibition of ADP-induced platelet aggregation | ||
| P2Y2 | This compound | Radioligand Binding | Human | Recombinant Sf9 cells | - | No specific binding observed | ||
| P2Y4 | This compound | Functional Assay | Human | - | Fails to block nucleotide signaling | |||
| P2Y6 | This compound | Functional Assay | Human | - | Fails to block nucleotide signaling | |||
| P2Y11 | This compound | Functional Assay | Human | - | Fails to block nucleotide signaling | |||
| P2Y12 | This compound | Radioligand Binding | Human | Recombinant Sf9 cells | - | No specific binding observed |
As the data indicates, this compound's affinity for the P2Y1 receptor is in the low nanomolar range, while it shows a notable lack of interaction with other tested P2Y receptors. This high degree of selectivity is critical for accurately attributing observed physiological or cellular effects to the inhibition of the P2Y1 receptor.
Experimental Methodologies
The data presented in this guide is derived from established experimental protocols designed to characterize the interaction of ligands with their receptors. Below are detailed methodologies for two key types of assays used to determine the selectivity of this compound.
Radioligand Binding Assays
Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for a receptor. A typical protocol for a competition binding assay using [3H]this compound to determine the affinity of unlabeled compounds for the P2Y1 receptor is as follows:
1. Membrane Preparation:
-
Cells or tissues expressing the target purinergic receptor are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer. Protein concentration is determined using a standard method like the BCA assay.
2. Competition Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add a fixed concentration of the radioligand ([3H]this compound, e.g., 1-5 nM) and varying concentrations of the unlabeled competitor compound (e.g., this compound or other test compounds).
-
Add the prepared cell membranes (typically 10-50 µg of protein per well).
-
Incubate the plate at a specific temperature (e.g., 25°C or 4°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
To determine non-specific binding, a separate set of wells is included containing the radioligand and a high concentration of an unlabeled P2Y1 antagonist (e.g., 10 µM MRS2179).
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
The filters are then dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data is then analyzed using non-linear regression to determine the IC50 value of the competitor compound.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Calcium Mobilization
Functional assays measure the cellular response to receptor activation or inhibition. For Gq-coupled receptors like P2Y1, a common method is to measure changes in intracellular calcium concentration ([Ca2+]i).
1. Cell Culture and Dye Loading:
-
Plate cells expressing the purinergic receptor of interest in a 96-well plate and grow to near confluence.
-
On the day of the assay, wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes at 37°C.
-
After loading, wash the cells to remove excess extracellular dye.
2. Antagonist Pre-incubation:
-
Add varying concentrations of the antagonist (this compound) to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
3. Agonist Stimulation and Signal Detection:
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add a specific concentration of the cognate agonist for the receptor being tested (e.g., ADP for P2Y1).
-
Immediately measure the change in fluorescence intensity over time. The increase in fluorescence corresponds to the rise in intracellular calcium.
4. Data Analysis:
-
The peak fluorescence response is measured for each well.
-
The antagonist's effect is determined by the reduction in the agonist-induced calcium signal.
-
The IC50 value for the antagonist is calculated by plotting the percentage of inhibition against the antagonist concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental design, the following diagrams are provided.
Caption: P2Y1 Receptor Signaling Pathway.
References
A Comparative Guide to P2Y Receptor Antagonists: MRS2279 and Cangrelor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of antiplatelet therapies, the modulation of P2Y receptors presents a critical avenue for therapeutic intervention. This guide provides a detailed comparison of two prominent antagonists, MRS2279 and Cangrelor, which, despite both targeting purinergic receptors, exhibit distinct mechanisms of action and pharmacological profiles due to their selectivity for different P2Y receptor subtypes. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to select the appropriate tool for their specific research needs.
Introduction to this compound and Cangrelor
This compound is a selective and high-affinity competitive antagonist of the P2Y1 receptor.[1][2][3][4] In contrast, Cangrelor is a potent, direct-acting, and reversible intravenous antagonist of the P2Y12 receptor.[5][6][7] Both receptors are activated by adenosine diphosphate (ADP) and play crucial, yet distinct, roles in platelet activation and aggregation.[8][9][10] Understanding their differential effects is paramount for studies in hemostasis, thrombosis, and the development of novel antiplatelet agents.
Mechanism of Action and Receptor Selectivity
The primary distinction between this compound and Cangrelor lies in their target receptor. This compound specifically blocks the P2Y1 receptor, a Gq-coupled receptor responsible for initiating platelet shape change and transient aggregation in response to ADP.[8][11] Its selectivity is a key feature, as it shows no significant activity at other P2Y receptors, including P2Y12.[1]
Cangrelor, on the other hand, is a selective antagonist of the P2Y12 receptor, a Gi-coupled receptor that mediates the amplification and stabilization of the platelet aggregation response initiated by P2Y1 activation.[9][12] Cangrelor's direct and reversible binding allows for a rapid onset and offset of action, a desirable characteristic for an intravenous antiplatelet agent.[5][13]
Comparative Pharmacological Data
The following tables summarize the key quantitative data for this compound and Cangrelor based on available experimental findings.
Table 1: Potency and Affinity of this compound and Cangrelor
| Compound | Target Receptor | Potency/Affinity Metric | Value | Reference |
| This compound | P2Y1 | Ki | 2.5 nM | [1][2][3][4] |
| IC50 | 51.6 nM | [1][2][3][4] | ||
| pKB | 8.05 | [1][2][3][4] | ||
| Cangrelor | P2Y12 | - | Potent and competitive inhibitor | [6][7] |
Table 2: Effects on ADP-Induced Platelet Aggregation
| Compound | Effect | Observations | Reference |
| This compound | Inhibition | Competitively inhibits ADP-promoted platelet aggregation. | [1] |
| Cangrelor | Inhibition | Rapidly achieves near complete inhibition of ADP-induced platelet aggregation. | [6][7] |
Signaling Pathways
The differential targeting of P2Y1 and P2Y12 receptors by this compound and Cangrelor, respectively, results in the modulation of distinct intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate these pathways.
Experimental Protocols
The characterization of this compound and Cangrelor relies on a variety of in vitro assays. Below are generalized methodologies for key experiments.
Radioligand Binding Assay (for determining Ki)
This assay is employed to determine the binding affinity of a compound to its receptor.
A typical protocol involves incubating cell membranes expressing the receptor of interest with a radiolabeled ligand and varying concentrations of the unlabeled antagonist.[14][15] The amount of bound radioligand is then measured to determine the concentration of the antagonist that inhibits 50% of the radioligand binding (IC50), from which the inhibition constant (Ki) can be calculated.[15]
Platelet Aggregometry (for assessing inhibition of aggregation)
This technique measures the extent of platelet aggregation in response to an agonist like ADP.
In this assay, platelet-rich plasma (PRP) is treated with the antagonist before the addition of ADP. The change in light transmission or impedance as platelets aggregate is monitored over time.[16][17] The extent of inhibition is determined by comparing the aggregation in the presence of the antagonist to a control.[16]
Adenylyl Cyclase Activity Assay
This assay is particularly relevant for assessing the activity of P2Y12 receptor antagonists like Cangrelor, as the P2Y12 receptor is coupled to the inhibition of adenylyl cyclase.
The general principle involves stimulating adenylyl cyclase (e.g., with forskolin) in cells expressing the P2Y12 receptor and measuring the production of cyclic AMP (cAMP).[18][19] The inhibitory effect of a P2Y12 antagonist is determined by its ability to counteract the ADP-mediated decrease in cAMP levels.[18]
Conclusion
This compound and Cangrelor are valuable pharmacological tools for dissecting the roles of P2Y1 and P2Y12 receptors in platelet biology. While both ultimately impact platelet aggregation, their distinct receptor selectivity leads to different mechanistic actions. This compound, as a P2Y1 antagonist, is ideal for studying the initial phases of platelet activation, including shape change and transient aggregation. Cangrelor, a P2Y12 antagonist, is suited for investigating the amplification and stabilization of the aggregation response. The choice between these two compounds will depend on the specific research question and the signaling pathway of interest. This guide provides a foundational understanding to aid in the appropriate selection and application of these important research tools.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MRS 2279, Selective, high affinity P2Y1 antagonist, Each | Safety Glasses Website [safetyglasses.utechproducts.com]
- 3. medkoo.com [medkoo.com]
- 4. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 5. Cangrelor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Cangrelor: a novel P2Y12 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - ProQuest [proquest.com]
- 9. P2 receptors and platelet function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platelet P2Y1 receptor exhibits constitutive G protein signaling and β-arrestin 2 recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Defective platelet aggregation and increased resistance to thrombosis in purinergic P2Y1 receptor–null mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P2Y12 receptors in platelets and other hematopoietic and non-hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ahajournals.org [ahajournals.org]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
The Waning Viability of MRS2279 as a P2Y1 Antagonist: A Comparative Guide
For researchers, scientists, and drug development professionals, the purinergic P2Y1 receptor, a key player in ADP-mediated platelet aggregation, remains a compelling therapeutic target. For years, MRS2279 has been a widely used selective antagonist for studying P2Y1 function. However, the emergence of more potent and readily available alternatives necessitates a re-evaluation of its standing as a viable research tool. This guide provides an objective comparison of this compound with its successor, MRS2500, supported by experimental data and detailed protocols to inform future research directions.
Executive Summary
This compound, a selective P2Y1 receptor antagonist, has been a valuable tool in purinergic signaling research. However, comparative data reveals that newer antagonists, particularly MRS2500, exhibit significantly higher potency. Furthermore, the discontinuation of this compound by major suppliers for commercial reasons signals a shift in the landscape of P2Y1 receptor pharmacology. While still functional, the superior pharmacological profile of alternatives like MRS2500 renders this compound a less viable option for contemporary and future research endeavors.
Performance Comparison: this compound vs. Newer Alternatives
The primary measure of a receptor antagonist's utility lies in its potency and selectivity. In this regard, MRS2500, a close structural analog of this compound, demonstrates a clear advantage.
| Compound | Target Receptor | Binding Affinity (Ki) | Functional Antagonism (IC50) | Selectivity Notes |
| This compound | Human P2Y1 | ~2.5 - 13 nM[1][2] | 51.6 nM (Inhibition of ADP-induced platelet aggregation)[2][3] | Selective for P2Y1; does not block P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[2][3] |
| MRS2500 | Human P2Y1 | 0.78 nM[4] | 0.95 nM (Inhibition of ADP-induced human platelet aggregation)[4][5] | Highly selective for P2Y1 versus other P2Y receptor subtypes.[4] |
| MRS2179 | Human P2Y1 | 84 nM[1] | 13.1 µM (Inhibition of inhibitory junction potentials)[6] | Predecessor to this compound and MRS2500, with lower potency. |
As the data indicates, MRS2500 exhibits a significantly lower Ki value, signifying a much higher binding affinity for the P2Y1 receptor compared to this compound. This translates to greater potency in functional assays, with an IC50 value in the sub-nanomolar range for inhibiting platelet aggregation.[4][5] The order of potency among these related antagonists is consistently reported as MRS2500 > this compound > MRS2179.[6]
The commercial discontinuation of this compound by suppliers like Tocris, who now recommend MRS2500 as a replacement, further underscores the shift towards the more potent compound.[3] This decision is often driven by the availability of superior alternatives and manufacturing considerations.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of these antagonists and the methods used to characterize them, the following diagrams illustrate the P2Y1 signaling pathway and a typical experimental workflow for screening P2Y1 antagonists.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. MRS 2279 | Purinergic (P2Y) Receptors | Tocris Bioscience [tocris.com]
- 4. Agonists and antagonists for P2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. P2Y1 receptors mediate inhibitory neuromuscular transmission in the rat colon - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of P2Y1 Receptor Antagonists: MRS2279 vs. MRS2179
For researchers, scientists, and drug development professionals, the selection of a suitable antagonist is critical for the accurate investigation of the P2Y1 receptor's role in physiological and pathological processes. This guide provides a comprehensive, data-driven comparison of two widely used P2Y1 receptor antagonists, MRS2279 and MRS2179, to facilitate informed experimental design.
Both this compound and MRS2179 are potent and selective competitive antagonists of the P2Y1 receptor, an important G protein-coupled receptor (GPCR) activated by adenosine diphosphate (ADP). Their primary application lies in the study of platelet aggregation, thrombosis, and other processes mediated by P2Y1 receptor signaling. While structurally related, they exhibit key differences in their pharmacological profiles.
Quantitative Pharmacological Data
The following tables summarize the key quantitative parameters for this compound and MRS2179, providing a comparative overview of their binding affinities and functional potencies in various in vitro assays.
Table 1: Binding Affinity (Ki) for the P2Y1 Receptor
| Compound | Assay Type | Radioligand | Cell/Tissue Type | Ki (nM) | Reference |
| This compound | Radioligand Binding | [³H]this compound | Sf9 cells expressing human P2Y1 receptor | 13 | [1][2] |
| Radioligand Binding | Not Specified | Not Specified | 2.5 | [3][4] | |
| MRS2179 | Radioligand Binding | [³H]this compound | Sf9 cells expressing human P2Y1 receptor | 84 | [1][2] |
Table 2: Functional Antagonist Potency
| Compound | Assay Type | Agonist | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | Platelet Aggregation | ADP | Human Platelets | pKB | 8.05 | [3] |
| Not Specified | Not Specified | Not Specified | IC50 | 51.6 nM | [3][4] | |
| MRS2179 | Inositol Phosphate Accumulation | 2-MeSADP | Turkey Erythrocyte Membranes | pA2 | 6.99 | [5] |
| Not Specified | Not Specified | Not Specified | KB | 100 nM | [6] | |
| Not Specified | Not Specified | Turkey P2Y1 Receptor | Kb | 102 nM | [5] |
Selectivity Profile:
Both compounds demonstrate high selectivity for the P2Y1 receptor over other P2Y and P2X receptor subtypes.
-
This compound shows no significant activity at P2Y2, P2Y4, P2Y6, P2Y11, and P2Y12 receptors.[3]
-
MRS2179 is selective over P2X1 (IC50 = 1.15 µM), P2X3 (IC50 = 12.9 µM), P2X2, P2X4, P2Y2, P2Y4, and P2Y6 receptors.[5][6]
Experimental Methodologies
Detailed protocols are essential for the replication and validation of experimental findings. The following sections provide methodologies for key assays used to characterize P2Y1 receptor antagonists.
Radioligand Binding Assay
This assay directly measures the affinity of a compound for the P2Y1 receptor by competing with a radiolabeled ligand.
Materials:
-
Membrane preparations from cells expressing the P2Y1 receptor (e.g., Sf9 insect cells, CHO, or 1321N1 human astrocytoma cells).
-
Radiolabeled P2Y1 antagonist, such as [³H]this compound.
-
Unlabeled test compounds (this compound, MRS2179).
-
Binding buffer: 20 mM Tris-HCl (pH 7.5), 145 mM NaCl, 5 mM MgCl₂.[1]
-
Wash buffer: Ice-cold binding buffer.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation cocktail.
-
96-well filter plates and vacuum filtration manifold.
-
Scintillation counter.
Procedure:
-
Thaw the P2Y1 receptor membrane preparation on ice.
-
Resuspend the membranes in binding buffer to a final protein concentration of 5-20 µ g/well .
-
In a 96-well plate, add the membrane suspension, varying concentrations of the unlabeled test compound, and a fixed concentration of the radiolabeled ligand (e.g., 5-7.5 nM [³H]this compound).[1]
-
Incubate the plate for 15-60 minutes at 4°C.[1]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
ADP-Induced Platelet Aggregation Assay
This functional assay assesses the ability of an antagonist to inhibit platelet aggregation initiated by the P2Y1 receptor agonist, ADP.
Materials:
-
Freshly drawn human venous blood collected in sodium citrate anticoagulant.
-
ADP (agonist).
-
P2Y1 antagonist (this compound or MRS2179).
-
Saline solution.
-
Platelet aggregometer.
Procedure:
-
Prepare platelet-rich plasma (PRP) by centrifuging whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature.
-
Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes.
-
Calibrate the platelet aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate a sample of PRP with the P2Y1 antagonist or vehicle control for a specified time.
-
Add ADP to the PRP to induce aggregation and record the change in light transmission over time using the aggregometer.
-
Analyze the aggregation curves to determine parameters such as the maximum aggregation percentage and the initial rate of aggregation.
-
Generate concentration-response curves for the antagonist to determine its IC50 or pKB value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon P2Y1 receptor activation.
Materials:
-
Cells stably expressing the human P2Y1 receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
P2Y1 agonist (e.g., ADP or 2-MeSADP).
-
P2Y1 antagonist (this compound or MRS2179).
-
Assay buffer (e.g., Krebs solution).
-
Fluorometric Imaging Plate Reader (FLIPR) or a fluorescence microscope.
Procedure:
-
Plate the P2Y1-expressing cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive dye by incubating them with the dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with various concentrations of the antagonist or vehicle control.
-
Place the plate in the FLIPR instrument.
-
Add the P2Y1 agonist to all wells simultaneously and measure the fluorescence intensity over time.
-
Analyze the data to determine the peak fluorescence response, which corresponds to the increase in intracellular calcium.
-
Generate concentration-response curves for the antagonist to determine its IC50 value for the inhibition of the calcium response.
Visualizing Key Concepts
To further aid in the understanding of the experimental context and the mechanism of action of these antagonists, the following diagrams have been generated.
Caption: P2Y1 Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
References
- 1. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. scribd.com [scribd.com]
- 5. Antiaggregatory activity in human platelets of potent antagonists of the P2Y1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of MRS2279's Antiplatelet Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo antiplatelet activity of MRS2279, a selective P2Y1 receptor antagonist. The performance of this compound is compared with other notable P2Y1 antagonists, MRS2179 and MRS2500, based on available preclinical data. This document is intended to serve as a resource for researchers in the fields of thrombosis, hemostasis, and drug development.
P2Y1 Receptor Signaling Pathway in Platelet Activation
The P2Y1 receptor is a Gq-protein coupled receptor that plays a crucial role in the initial stages of ADP-induced platelet activation. Upon binding of ADP, the P2Y1 receptor activates Phospholipase C (PLC), which in turn leads to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of calcium from the dense tubular system, leading to platelet shape change and the initiation of aggregation.
Comparative In Vivo Efficacy of P2Y1 Antagonists
This section summarizes the available in vivo data for this compound and its structural analogs, MRS2179 and MRS2500.
This compound
Table 1: In Vivo Antiplatelet Profile of this compound (Data not available in direct comparative studies)
| Parameter | Animal Model | Dosage | Effect | Citation |
|---|---|---|---|---|
| Thrombosis | - | - | Data not available | - |
| Bleeding Time | - | - | Data not available | - |
MRS2179
MRS2179 is another widely studied P2Y1 antagonist. In vivo studies have demonstrated its efficacy in preventing thrombosis.
Table 2: In Vivo Antiplatelet Profile of MRS2179
| Parameter | Animal Model | Dosage | Effect | Citation |
|---|---|---|---|---|
| Arterial Thrombosis | Mouse (FeCl₃ model) | 50 mg/kg i.v. | Significantly reduced arterial thrombosis | [1] |
| Venous Thrombosis | Rat (Wessler model) | 50 mg/kg i.v. | Slightly but significantly inhibited venous thrombosis | [1] |
| Bleeding Time | Mouse | Not specified | Prolonged bleeding time |[2] |
MRS2500
MRS2500 is a particularly potent P2Y1 antagonist with demonstrated in vivo antithrombotic effects.
Table 3: In Vivo Antiplatelet Profile of MRS2500
| Parameter | Animal Model | Dosage | Effect | Citation |
|---|---|---|---|---|
| Systemic Thromboembolism | Mouse (Collagen/Adrenaline) | Not specified | Strong protection | [3] |
| Arterial Thrombosis | Mouse (Laser-induced) | Not specified | Potently inhibited localized arterial thrombosis | [3] |
| Bleeding Time | Mouse | Not specified | Moderate prolongation |[3] |
Experimental Protocols
The following are generalized protocols for key in vivo experiments used to assess the antiplatelet activity of P2Y1 antagonists. Specific parameters may vary between studies.
Ferric Chloride (FeCl₃)-Induced Arterial Thrombosis Model
This model is commonly used to evaluate the in vivo efficacy of antithrombotic agents.
Methodology:
-
Animal Preparation: Mice are anesthetized, and body temperature is maintained.
-
Surgical Procedure: A target artery (e.g., carotid or mesenteric) is surgically exposed.
-
Drug Administration: The P2Y1 antagonist or vehicle is administered, typically via intravenous injection.
-
Thrombosis Induction: A piece of filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the arterial surface for a defined period (e.g., 3 minutes).
-
Blood Flow Monitoring: Blood flow in the vessel is monitored continuously using a Doppler flow probe.
-
Endpoint Measurement: The primary endpoint is the time to the formation of a stable, occlusive thrombus, defined as the cessation of blood flow.
Tail Bleeding Time Assay
This assay assesses the effect of antiplatelet agents on hemostasis.
Methodology:
-
Animal Preparation: The mouse is anesthetized and placed in a restraining device.
-
Drug Administration: The P2Y1 antagonist or vehicle is administered.
-
Tail Transection: A small, standardized segment of the tail tip (e.g., 3 mm) is amputated.
-
Bleeding Measurement: The tail is immediately immersed in pre-warmed saline (37°C). The time until the cessation of bleeding for a defined period (e.g., 30 seconds) is recorded. The total blood loss can also be quantified by measuring the amount of hemoglobin in the saline.
Summary and Conclusion
The available preclinical data suggest that selective P2Y1 receptor antagonists, including this compound, MRS2179, and MRS2500, are promising candidates for antiplatelet therapy. In vivo studies with MRS2179 and MRS2500 have demonstrated their ability to inhibit thrombosis with a potentially favorable bleeding profile.
A significant gap in the current literature is the lack of direct, head-to-head in vivo comparative studies of these P2Y1 antagonists. Such studies are crucial for establishing a definitive rank order of potency, efficacy, and safety. Future research should focus on conducting these direct comparisons in standardized in vivo models of thrombosis and hemostasis to guide the selection and development of the most promising P2Y1-targeted antiplatelet agents for clinical applications.
References
MRS2279: A Comparative Analysis of a P2Y1 Receptor Antagonist Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of MRS2279, a selective and competitive antagonist of the P2Y1 purinergic receptor. The data presented herein has been compiled to assist researchers in evaluating the utility of this compound for their specific experimental needs, with a focus on its performance across different species.
Quantitative Analysis of this compound Affinity and Potency
The following tables summarize the binding affinity and functional potency of this compound for the P2Y1 receptor in various species. This data is crucial for determining appropriate experimental concentrations and for understanding the species-specific pharmacological profile of the compound.
| Parameter | Human | Rat | Mouse | Turkey |
| Binding Affinity (Ki) | 2.5 nM[1] | Not Reported | Not Reported | Not Reported |
| Binding Affinity (Kd) | 4-8 nM (recombinant)[2], 13 nM (recombinant)[3], 16 nM (platelets)[2] | 16 nM (brain membranes)[2] | Not Reported | Not Reported |
| Functional Potency (IC50) | 51.6 nM[1] | Not Reported | Not Reported | Not Reported |
| Functional Potency (pKB) | 8.05 (platelet aggregation), 8.10 (astrocytoma cells) | Not Reported | Antithrombotic activity demonstrated[4][5][6][7][8] | 7.75 (erythrocyte membranes) |
Selectivity Profile of this compound
This compound exhibits high selectivity for the P2Y1 receptor over other human P2Y receptor subtypes, a critical attribute for a pharmacological tool.
| Receptor Subtype | Activity |
| P2Y2 | No effect |
| P2Y4 | No effect |
| P2Y6 | No effect |
| P2Y11 | No effect |
| P2Y12 | No effect |
Table 2: Selectivity of this compound for Human P2Y Receptor Subtypes. This table demonstrates the specific action of this compound on the P2Y1 receptor, minimizing off-target effects in experimental systems.
P2Y1 Receptor Signaling and Mechanism of this compound Action
The P2Y1 receptor is a Gq/11 protein-coupled receptor. Upon activation by its endogenous agonist, adenosine diphosphate (ADP), it initiates a signaling cascade that leads to an increase in intracellular calcium. This compound acts as a competitive antagonist, binding to the P2Y1 receptor at the same site as ADP, thereby preventing its activation and the subsequent downstream signaling events.
Figure 1: P2Y1 receptor signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.
Radioligand Binding Assay
This protocol is adapted from studies quantifying the binding of [³H]this compound to the P2Y1 receptor.
Objective: To determine the binding affinity (Kd) and density (Bmax) of P2Y1 receptors in a given tissue or cell preparation.
Materials:
-
[³H]this compound (radioligand)
-
Unlabeled this compound (for determining non-specific binding)
-
Membrane preparation from cells or tissue expressing the P2Y1 receptor
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in a lysis buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add a known concentration of [³H]this compound and the membrane preparation to the wells.
-
Non-specific Binding: Add the same concentration of [³H]this compound, the membrane preparation, and a high concentration of unlabeled this compound (e.g., 10 µM) to the wells.
-
Saturation Binding: To determine Kd and Bmax, use a range of increasing concentrations of [³H]this compound.
-
-
Incubation: Incubate the plate at 4°C for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding experiments, plot specific binding against the concentration of [³H]this compound. Fit the data using non-linear regression to a one-site binding model to determine the Kd and Bmax values.
-
Inositol Phosphate Accumulation Assay
This protocol describes a common method to assess the functional antagonism of this compound at the Gq-coupled P2Y1 receptor. Modern non-radioactive methods, such as HTRF-based assays, are now widely used.[9][10][11][12]
Objective: To measure the ability of this compound to inhibit agonist-induced inositol phosphate (IP) accumulation.
Materials:
-
Cells expressing the P2Y1 receptor
-
Cell culture medium
-
Stimulation Buffer (e.g., Hanks' Balanced Salt Solution with 10 mM LiCl)
-
P2Y1 receptor agonist (e.g., ADP or 2-MeSADP)
-
This compound
-
IP-One HTRF assay kit (or similar)
-
HTRF-compatible plate reader
Procedure:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.
-
Labeling (if using radioactive method): If using a traditional radioactive assay, label the cells with [³H]-myo-inositol overnight.
-
Assay Setup:
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of the P2Y1 agonist (typically the EC₈₀ concentration) for a specific time (e.g., 30-60 minutes).
-
-
Lysis and Detection:
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
For HTRF assays, add the HTRF reagents (IP1-d2 and anti-IP1-cryptate) to the cell lysate and incubate.
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the HTRF signal (or radioactivity) against the concentration of this compound.
-
Calculate the IC₅₀ value of this compound from the dose-response curve.
-
The pKB value can be calculated from the IC₅₀ value using the Cheng-Prusoff equation if the agonist concentration and its Kd are known.
-
This comparative guide provides a foundation for understanding the pharmacological properties of this compound. Researchers are encouraged to consult the primary literature for more detailed information and to optimize experimental conditions for their specific systems.
References
- 1. medkoo.com [medkoo.com]
- 2. Quantitation of the P2Y1 Receptor with a High Affinity Radiolabeled Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitation of the P2Y(1) receptor with a high affinity radiolabeled antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The P2Y(1) receptor as a target for new antithrombotic drugs: a review of the P2Y(1) antagonist MRS-2179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of localized thrombosis in P2Y1-deficient mice and rodents treated with MRS2179, a P2Y1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Safety and efficacy of targeting platelet proteinase-activated receptors in combination with existing anti-platelet drugs as antithrombotics in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of MRS2279: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling MRS2279, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with established safety protocols.
Immediate Safety and Handling Precautions
Before initiating the disposal process, it is imperative to handle this compound in a well-ventilated area.[1] Appropriate personal protective equipment (PPE), including chemical-impermeable gloves, safety goggles, and a lab coat, must be worn to avoid contact with the skin and eyes.[1] Avoid the formation of dust and aerosols. All handling should be performed using non-sparking tools to prevent ignition.[1]
Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is through a licensed chemical destruction facility or by controlled incineration.
-
Collection and Storage :
-
Carefully collect waste this compound.
-
Place the waste material in a suitable, clearly labeled, and securely closed container for disposal.[1]
-
-
Professional Disposal :
-
Packaging for Disposal :
-
For empty containers, they can be triple-rinsed (or the equivalent) and offered for recycling or reconditioning.[1]
-
Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Combustible packaging materials may be disposed of through controlled incineration with flue gas scrubbing.[1]
-
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 503.78 g/mol [2][3] |
| Formula | C₁₃H₁₈ClN₅O₈P₂·2NH₃[2] |
| CAS Number | 367909-40-8 |
| Purity | ≥98%[2] |
| Solubility | Soluble to 100 mM in water[2] |
| Storage | Store at -20°C[2][3] |
Disposal Workflow
The logical workflow for the proper disposal of this compound is illustrated in the diagram below.
References
Personal protective equipment for handling MRS2279
This document provides immediate safety, operational, and disposal guidance for laboratory personnel handling MRS2279, a selective P2Y1 receptor antagonist. The information is intended for researchers, scientists, and drug development professionals to ensure safe handling and build trust in laboratory safety practices.
I. Product Information and Quantitative Data
This compound is a selective and high-affinity competitive antagonist for the P2Y1 receptor.[1][2] It is intended for laboratory research use only.[1][3] While one supplier ships it as a non-hazardous chemical, a full hazard assessment has not been provided, and therefore, it should be handled with care, following standard laboratory safety procedures for bioactive small molecules.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Name | (1R,2S)-4-[2-Chloro-6-(methylamino)-9H-purin-9-yl]-2-(phosphonooxy)bicyclo[3.1.0]hexane-1-methanol dihydrogen phosphate ester diammonium salt | [1] |
| Molecular Formula | C13H18ClN5O8P2.2NH3 | [1][3] |
| Molecular Weight | 503.78 g/mol | [1][3] |
| CAS Number | 2387505-47-5 | [1][3] |
| Appearance | Solid powder | [4] |
| Purity | ≥98% (HPLC) | [1][3] |
| Solubility | Soluble to 100 mM in water; Soluble in DMSO | [3][4] |
| Storage | Store at -20°C | [1][3] |
Table 2: Pharmacological Data for this compound
| Parameter | Value | Species | Assay | Source |
| Ki | 2.5 nM | - | P2Y1 Receptor Binding | [1][2] |
| IC50 | 51.6 nM | - | P2Y1 Receptor Antagonism | [1][2] |
| pKB | 8.05 | Human | ADP-induced platelet aggregation | [1][2] |
II. Operational Plan: Safe Handling Protocol
This section provides a step-by-step guide for the safe handling of this compound from receipt to preparation of solutions.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Verify that the product name and CAS number on the label match the order.
-
Store the container in a designated, well-ventilated, and secure location at -20°C as recommended.[1][3]
-
Keep the container tightly sealed.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound. This creates a barrier between you and the chemical.[5]
-
Lab Coat: A clean, buttoned lab coat that covers the arms should be worn.
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.[6] Inspect gloves for any tears or holes before use. Change gloves immediately if they become contaminated.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are required to protect from splashes and aerosols.[6]
-
Respiratory Protection: For handling small quantities of the powder, a standard fume hood should provide adequate ventilation. If weighing larger quantities outside of a fume hood or if there is a risk of generating dust, a respirator (e.g., N95) may be necessary.[7]
3. Weighing and Solution Preparation:
-
Conduct all weighing and solution preparation in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure the work area is clean and uncluttered.
-
Use a dedicated spatula and weighing paper for this compound.
-
Handle the powder gently to avoid creating dust.
-
For preparing stock solutions, slowly add the solvent (e.g., water or DMSO) to the vial containing the pre-weighed compound.
-
Ensure the container is securely capped before vortexing or sonicating to dissolve the compound.
-
Clearly label all solutions with the chemical name, concentration, solvent, date of preparation, and your initials.
4. Spills and Decontamination:
-
In case of a small spill, alert others in the vicinity.
-
Wearing your PPE, gently cover the spill with an absorbent material.
-
Clean the area with an appropriate solvent (e.g., water for aqueous solutions) and then decontaminate with a suitable laboratory cleaner.
-
Collect all contaminated materials in a sealed bag for proper disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
III. Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.
1. Waste Identification and Segregation:
-
Although this compound may be shipped as non-hazardous, it is prudent to treat all research chemicals as potentially hazardous unless a formal hazard assessment has been conducted.
-
Segregate this compound waste from other waste streams. Do not mix it with non-hazardous waste.[2]
2. Solid Waste Disposal:
-
Contaminated solid waste, including empty vials, weighing paper, used gloves, and absorbent materials from spills, should be collected in a clearly labeled, sealed plastic bag or container.
-
Dispose of this container through your institution's chemical waste management program.
3. Liquid Waste Disposal:
-
Unused or waste solutions of this compound should be collected in a designated, sealed, and properly labeled waste container.
-
The label should clearly state "Aqueous Waste with this compound" or "DMSO Waste with this compound" and include the approximate concentration.
-
Do not pour this compound solutions down the drain unless specifically permitted by your institution's environmental health and safety (EHS) office.[1][3]
-
Follow your institution's guidelines for the disposal of chemical liquid waste.
IV. Experimental Protocols
This compound is a potent inhibitor of ADP-induced platelet aggregation.[1][2] The following is a generalized protocol for an in vitro platelet aggregation assay, a key experiment for characterizing P2Y1 antagonists.
Protocol: ADP-Induced Platelet Aggregation Assay
Objective: To measure the inhibitory effect of this compound on platelet aggregation induced by ADP.
Materials:
-
Freshly drawn human venous blood (in sodium citrate)
-
This compound
-
Adenosine diphosphate (ADP)
-
Phosphate-buffered saline (PBS)
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Platelet aggregometer
Procedure:
-
Preparation of Platelet-Rich and Platelet-Poor Plasma:
-
Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 20 minutes to obtain PPP. The PPP will be used to set the 100% aggregation baseline.
-
-
Assay Setup:
-
Adjust the platelet count in the PRP with PPP if necessary.
-
Place a small volume of PRP in a cuvette with a stir bar and allow it to equilibrate at 37°C in the aggregometer.
-
-
Inhibition with this compound:
-
Add different concentrations of this compound (or vehicle control) to the PRP and incubate for a specified time (e.g., 2-5 minutes).
-
-
Induction of Aggregation:
-
Add a specific concentration of ADP to the cuvette to induce platelet aggregation.
-
-
Data Acquisition:
-
Record the change in light transmission for 5-10 minutes. As platelets aggregate, the turbidity of the solution decreases, and light transmission increases.
-
-
Analysis:
-
Calculate the percentage of aggregation inhibition for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound from the concentration-response curve.
-
V. Mandatory Visualizations
The following diagrams illustrate the P2Y1 signaling pathway and a general workflow for handling this compound.
Caption: P2Y1 Receptor Signaling Pathway and Point of Inhibition by this compound.
Caption: Step-by-step workflow for the safe handling and disposal of this compound.
References
- 1. sfasu.edu [sfasu.edu]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. PPE and Safety for Chemical Handling [acsmaterial.com]
- 6. falseguridad.com [falseguridad.com]
- 7. realsafety.org [realsafety.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
